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  • Product: 1-(3-(Methylsulfonyl)phenyl)guanidine

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacophore: Phenylguanidine Derivatives as High-Fidelity Research Tools

Introduction In the landscape of pharmacological research and rational drug design, phenylguanidine derivatives represent a highly versatile and structurally privileged class of small molecules. With a pKa typically arou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmacological research and rational drug design, phenylguanidine derivatives represent a highly versatile and structurally privileged class of small molecules. With a pKa typically around 10.9, the guanidine moiety remains entirely protonated at physiological pH. This persistent cationic state enables robust bidentate hydrogen bonding and electrostatic interactions, allowing phenylguanidines to act as exceptional structural mimics for arginine residues. As a Senior Application Scientist, I rely on these derivatives not merely as active pharmaceutical ingredients, but as precision research tools to map active sites, validate target engagement, and dissect complex enzymatic pathways.

This technical guide explores the mechanistic grounding of phenylguanidine derivatives, provides a quantitative profile of their target affinities, and details self-validating experimental protocols for their application in the laboratory.

Mechanistic Grounding & Target Specificity

Serine Proteases: uPA, TMPRSS2, and Viral NS2B-NS3

Trypsin-like serine proteases share a highly conserved S1 pocket featuring a critical aspartate residue (Asp189) at its base. Phenylguanidines project deep into this S1 pocket, forming a neutralizing salt bridge with Asp189.

  • Oncology & Metastasis: (4-aminomethyl)phenylguanidine derivatives have been optimized as nonpeptidic, highly selective inhibitors of human urokinase-type plasminogen activator (uPA), a protease heavily implicated in tumor cell migration and metastasis[1].

  • Virology: Replacing the P1-arginine with a phenylguanidine moiety in peptidomimetic inhibitors yields sub-nanomolar affinity for TMPRSS2, a critical host factor for coronavirus entry[2]. In flaviviral research, C-terminal 4-phenylguanidine integration has produced potent Dengue (DENV-2) and West Nile Virus protease inhibitors capable of submicromolar activity in viral replication assays[3].

Nitric Oxide Synthase (NOS) Isoforms

NOS enzymes catalyze the oxidation of L-arginine to nitric oxide (NO). Nω-nitro-Nω'-substituted phenylguanidines act as simplified substrate mimics. By omitting the amino acid backbone of L-arginine, these derivatives can achieve remarkable isoform selectivity (e.g., favoring neuronal NOS or inducible NOS over endothelial NOS). This provides researchers with pharmacological tools to isolate the distinct physiological roles of NO in neurotoxicity versus acute inflammation[4].

CNS Receptors: NMDA and α-Adrenoceptors

Beyond enzymatic inhibition, the phenylguanidine scaffold is utilized to probe central nervous system ion channels. N,N'-diphenylguanidines exhibit high affinity for the N-methyl-D-aspartate (NMDA) receptor ion channel, serving as valuable radioligands for positron emission tomography (PET) imaging and receptor mapping[5].

Quantitative Profiling of Phenylguanidine Derivatives

To facilitate experimental design, the following table summarizes the binding affinities and primary mechanisms of key phenylguanidine derivatives across various targets:

TargetCompound Class / DerivativeBinding Affinity (Ki / IC50)Primary Mechanism
uPA N-(1-adamantyl)-N'-(4-guanidinobenzyl)ureaSub-micromolar (Selective)S1 pocket Asp189 salt bridge[1]
TMPRSS2 Peptidomimetic PhenylguanidinesKi = 0.4 nMP1-arginine bioisostere[2]
DENV-2 Protease C-terminal 4-phenylguanidine peptidesKi = 3.8 - 9.8 µMActive site competitive binding[3]
nNOS / iNOS 1-nitro-3-phenylguanidineIsoform selective (varies)L-arginine substrate mimic[4]
NMDA Receptor N,N'-diphenylguanidinesKi = 1.87 - 839 nMIon-channel ligand / PET probe[5]

Experimental Logic & Self-Validating Protocols

Evaluating highly basic compounds like phenylguanidines requires rigorous orthogonal validation. A primary biochemical screen must always be coupled with a mechanism-of-action confirmation assay to rule out pan-assay interference compounds (PAINS) or non-specific aggregation.

Workflow Start Compound Library (Phenylguanidines) Screen Primary Screen (Fluorogenic Assay) Start->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Activity Validate Orthogonal Validation (Fluorescence Quenching) Hit->Validate Binding Confirmation Cell Cell-Based Efficacy (Viral Titer / Invasion) Validate->Cell Target Engagement

Fig 1. Self-validating screening workflow for phenylguanidine-based inhibitors.

Protocol 1: Fluorogenic Serine Protease Inhibition & Active-Site Validation

Objective: Determine the IC50 of a phenylguanidine derivative against DENV-2 NS2B-NS3 protease and confirm active-site competitive binding.

Causality & Logic: Relying solely on a fluorogenic substrate cleavage assay can yield false positives due to allosteric modulation, enzyme precipitation, or compound aggregation. Therefore, this protocol incorporates a competitive displacement step using Aprotinin, a known orthosteric binder, to validate true S1 pocket engagement[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant DENV-2 NS2B-NS3 protease to 10 nM in assay buffer (50 mM Tris-HCl, pH 8.5, 20% glycerol, 1 mM CHAPS).

    • Logic: The inclusion of CHAPS (a zwitterionic detergent) is critical to prevent the non-specific aggregation of hydrophobic phenylguanidine derivatives, which can artificially sequester the enzyme.

  • Compound Incubation: Add the phenylguanidine derivative (serial dilutions from 100 µM to 1 nM) to the enzyme. Incubate at 37°C for 30 minutes.

    • Logic: Pre-incubation allows for steady-state equilibrium, which is mathematically required to accurately derive Ki for reversible competitive inhibitors.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the fluorogenic substrate Boc-Gly-Arg-Arg-AMC.

  • Kinetic Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 15 minutes. Calculate initial velocities to derive IC50 via the Cheng-Prusoff equation.

  • Orthogonal Validation (Fluorescence Quenching): Titrate the inhibitor into a 1 µM protease solution and monitor intrinsic tryptophan fluorescence quenching (Ex: 280 nm, Em: 340 nm). Subsequently, add 5 µM Aprotinin.

    • Logic: If the phenylguanidine binds the active site, Aprotinin will outcompete it, displacing the compound and restoring baseline tryptophan fluorescence. Failure to displace indicates off-target allosteric binding.

BindingLogic PG Phenylguanidine (P1 Bioisostere) S1 S1 Pocket (Asp189) PG->S1 Salt Bridge / H-Bond S2 S2/S3 Pockets PG->S2 Hydrophobic Spacer Catalytic Catalytic Triad (Ser-His-Asp) PG->Catalytic Steric Shielding

Fig 2. Mechanistic binding logic of phenylguanidines in serine proteases.

Protocol 2: Intracellular NOS Isoform Selectivity Assay

Objective: Evaluate the selectivity of Nω-nitro-phenylguanidines for iNOS versus eNOS in cellular models.

Causality & Logic: Direct measurement of the NO radical is highly unstable and prone to artifactual decay. Instead, we measure its stable oxidative end-product, nitrite (NO2-), using the Griess reagent. To prove true isoform selectivity, we utilize two distinct cell models: LPS-stimulated RAW 264.7 macrophages (iNOS dependent) and bovine aortic endothelial cells (BAECs, eNOS dependent)[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 and BAECs in separate 96-well plates at 5x10^4 cells/well.

  • iNOS Induction: Stimulate RAW 264.7 cells with 1 µg/mL Lipopolysaccharide (LPS) and 10 U/mL IFN-γ for 12 hours to induce iNOS expression. BAECs require no induction as they express constitutive eNOS.

  • Inhibitor Treatment: Wash the cells and apply the phenylguanidine derivative in arginine-free media supplemented with exactly 100 µM L-arginine.

    • Logic: Because phenylguanidines are competitive substrate mimics, standardizing the L-arginine concentration across both cell lines ensures that the calculated IC50 reflects true enzyme affinity rather than variations in intracellular substrate pools.

  • Griess Assay: After 24 hours, transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent 2 (0.1% NED).

  • Quantification: Read absorbance at 540 nm.

    • Logic: The ratio of the IC50 in BAECs versus RAW 264.7 cells provides a definitive selectivity index (SI) for iNOS over eNOS in a native, complex cellular environment.

Conclusion

Phenylguanidines are not merely structural novelties; they are high-fidelity instruments for chemical biology. By mastering the causality of their binding—specifically their role as rigid, highly basic arginine mimetics—researchers can systematically design potent inhibitors for proteases, synthases, and receptors, pushing the boundaries of target validation and drug discovery.

References

  • Title: (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase Source: Academia.edu URL: 1

  • Title: Ligand-Based Design of Selective Peptidomimetic uPA and TMPRSS2 Inhibitors with Arg Bioisosteres Source: MDPI URL: 2

  • Title: A New Class of Dengue and West Nile Virus Protease Inhibitors with Submicromolar Activity in Reporter Gene DENV-2 Protease and Viral Replication Assays Source: ACS Publications URL: 3

  • Title: Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors Source: SCIRP URL: 4

  • Title: Synthesis and in vitro evaluation of N,N'-diphenyl and N-naphthyl-N'-phenylguanidines as N-methyl-D-aspartate receptor ion-channel ligands Source: NIH URL: 5

Sources

Exploratory

The Strategic Role of the Methylsulfonyl Group in Phenylguanidine-Class Compounds: A Case Study in Cardioprotective Agent Design

An In-Depth Technical Guide Abstract The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. Among...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. Among these, the methylsulfonyl (-SO₂CH₃) group has emerged as a versatile and powerful pharmacomodulatory tool. This technical guide provides an in-depth analysis of the role of the methylsulfonyl moiety within the context of phenylguanidine-type compounds, with a specific focus on the well-documented class of (2-methyl-5-(methylsulfonyl)benzoyl)guanidine inhibitors of the Na+/H+ Exchanger 1 (NHE-1). We will dissect the physicochemical properties of the methylsulfonyl group, explore its impact on structure-activity relationships (SAR), provide detailed synthetic and analytical protocols, and elucidate its critical contribution to achieving high potency and selectivity for this important cardiovascular target. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the methylsulfonyl group in their own discovery programs.

The Phenylguanidine Scaffold and the Rise of the Methylsulfonyl Group

The phenylguanidine moiety is a privileged structure in medicinal chemistry, known for its ability to engage in critical hydrogen bonding and electrostatic interactions with biological targets. Its strong basicity and planar structure allow it to mimic the side chain of arginine, making it a common feature in inhibitors of enzymes and ion channels that recognize this residue.

Parallel to the exploration of core scaffolds like phenylguanidine, the strategic application of functional groups to modulate molecular properties has become increasingly sophisticated. The methylsulfonyl group, once considered a simple solubilizing appendage, is now recognized for its profound and multifaceted influence on a molecule's disposition.[1][2] It is a strong hydrogen bond acceptor, is metabolically stable, and possesses a unique electronic character that can significantly alter target engagement.[1][2][3] Its application is a prime example of rational drug design, where a single functional group can address multiple pharmacological challenges simultaneously.

Physicochemical and Pharmacomodulatory Roles of the Methylsulfonyl Group

The utility of the methylsulfonyl group stems from a unique combination of physicochemical properties that medicinal chemists can exploit to overcome common drug design hurdles.

  • Hydrogen Bonding: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, allowing for potent and specific interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's binding site.[3][4]

  • Polarity and Solubility: The polar nature of the sulfonyl group can increase the water solubility of a parent molecule, which is often beneficial for improving pharmacokinetic profiles.[1]

  • Metabolic Stability: The sulfur atom in the +6 oxidation state is highly resistant to metabolic oxidation, a common pathway for drug deactivation. Introducing a methylsulfonyl group can block metabolically labile sites, thereby increasing the drug's half-life and duration of action.[2]

  • Bioisosterism: The sulfonyl group can serve as a non-classical bioisostere for other functional groups like carbonyls or even carboxylates, potentially maintaining or improving biological activity while altering physicochemical properties.[2]

  • Conformational Constraint: As a tetrahedral group with a defined geometry, its incorporation can restrict the conformation of adjacent molecular fragments, which can be crucial for pre-organizing the ligand into an optimal binding conformation.[3]

The following workflow illustrates the typical decision-making process where a methylsulfonyl group might be introduced during a lead optimization campaign.

Caption: Lead optimization workflow involving the methylsulfonyl group.

Case Study: (Methylsulfonyl)benzoyl)guanidines as Potent and Selective Na+/H+ Exchanger 1 (NHE-1) Inhibitors

A compelling example of the methylsulfonyl group's strategic importance is found in the development of inhibitors for the Na+/H+ Exchanger 1 (NHE-1). These compounds are technically acylguanidines, but provide a direct and highly informative model for the role of a methylsulfonyl-substituted phenyl ring interacting with a guanidine moiety.

Therapeutic Rationale: NHE-1 in Cardiac Ischemia-Reperfusion Injury

The NHE-1 isoform is a primary regulator of intracellular pH (pHi) in the myocardium. During cardiac ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons in exchange for sodium ions. While this is a protective mechanism initially, the resulting intracellular sodium overload during reperfusion triggers the reverse operation of the Na+/Ca²⁺ exchanger, leading to a massive influx of calcium. This calcium overload is a key driver of cell death, myocardial stunning, and arrhythmias. Therefore, potent and selective inhibition of NHE-1 at the time of reperfusion is a validated therapeutic strategy for protecting the heart from ischemia-reperfusion injury.[1][5]

Synthesis of (Methylsulfonyl)benzoyl)guanidines

The synthesis of this class of compounds is a multi-step process that critically involves the introduction of the methylsulfonyl group onto the benzoic acid core. The general approach involves a sequence of standard reactions that are robust and scalable.[1][5]

  • Sulfochlorination: The starting substituted benzoic acid is treated with chlorosulfonic acid to install a chlorosulfonyl group (-SO₂Cl).

  • Reduction: The chlorosulfonyl intermediate is then reduced, typically with a reagent like sodium sulfite, to the corresponding sulfinate salt.

  • Methylation: The sulfinate is methylated using an appropriate methylating agent (e.g., methyl iodide) to form the target methylsulfonyl group.

  • Guanidinylation: Finally, the carboxylic acid of the methylsulfonyl-substituted benzoic acid is activated (e.g., via the acid chloride or using a coupling agent like Mukaiyama's reagent) and reacted with excess guanidine to form the final (benzoyl)guanidine product.[1][5]

Synthesis_Workflow Start Substituted Benzoic Acid Step1 Sulfochlorination (ClSO₃H) Start->Step1 Intermediate1 Chlorosulfonyl Intermediate Step1->Intermediate1 Step2 Reduction (Na₂SO₃) Intermediate1->Step2 Intermediate2 Sulfinate Salt Step2->Intermediate2 Step3 Methylation (CH₃I) Intermediate2->Step3 Intermediate3 5-(Methylsulfonyl) Benzoic Acid Step3->Intermediate3 Step4 Guanidinylation (Activation + Guanidine) Intermediate3->Step4 Product (Methylsulfonyl)benzoyl guanidine Step4->Product

Caption: General synthetic pathway for (methylsulfonyl)benzoyl)guanidines.

Structure-Activity Relationship (SAR) Analysis

Extensive SAR studies on benzoylguanidine NHE-1 inhibitors revealed a precise set of structural requirements for high potency. The methylsulfonyl group at the 5-position of the phenyl ring was found to be a consistent feature of the most active compounds.

A key discovery was the profound impact of substitution at the 2-position (ortho to the acylguanidine). The introduction of a small alkyl group, such as methyl, consistently led to a significant increase in inhibitory activity compared to the demethyl counterparts.[1][5] This effect is attributed to a conformational restriction of the acylguanidine side chain, forcing it into a bioactive conformation that optimizes its interaction with the NHE-1 binding site.[1]

The table below summarizes representative SAR data for this class, highlighting the synergistic effect of the 2-methyl and 5-methylsulfonyl groups.

CompoundR² (Position 2)R⁵ (Position 5)R⁴ (Position 4)NHE-1 IC₅₀ (µM)
267 H-SO₂CH₃-Cl0.110
189 -CH₃-SO₂CH₃-Cl0.015
266 H-SO₂CH₃-F0.230
188 -CH₃-SO₂CH₃-F0.020
246 -CH₃-SO₂CH₃-pyrrolo0.004
Data synthesized from J. Med. Chem. 1997, 40 (14), pp 2196–2210.[1]

The data clearly show that for a given substitution at position 4, the presence of the 2-methyl group (e.g., 189 vs. 267 ) enhances potency by nearly an order of magnitude. The development candidate, compound 246 , combines the optimal 2-methyl and 5-methylsulfonyl groups with a pyrrolo substituent at the 4-position to achieve single-digit nanomolar potency.[1][5]

The Critical Role of the Methylsulfonyl Group in Target Engagement

The consistent presence of the 5-methylsulfonyl group across the most potent analogs points to its direct and essential role in binding to the NHE-1 protein. While the precise crystal structure of these inhibitors bound to NHE-1 is not available, a strong hypothesis based on the SAR data is that the sulfonyl oxygens act as crucial hydrogen bond acceptors. They likely interact with a hydrogen bond donor residue within the inhibitor binding pocket of the transporter, which is believed to be located within the transmembrane domains.[6][7] This strong, directional interaction serves as a key anchoring point, orienting the rest of the molecule for optimal engagement. The combination of this anchoring effect with the conformation-locking effect of the 2-methyl group creates a highly potent pharmacophore.

SAR_Logic Scaffold Benzoylguanidine Core Sub1 5-SO₂CH₃ Group Scaffold->Sub1 Sub2 2-CH₃ Group Scaffold->Sub2 Interaction H-Bond Acceptor (Anchoring) Sub1->Interaction Conformation Conformational Lock Sub2->Conformation Synergy Synergistic Effect Interaction->Synergy Conformation->Synergy Result High Potency & NHE-1 Selectivity Synergy->Result

Caption: Synergistic contributions to NHE-1 inhibition.

Experimental Protocols

The following protocols are generalized methodologies based on published procedures.[1][5] Researchers should adapt them with appropriate safety precautions and reaction monitoring.

General Synthesis of a (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

Step 3: Methylation of 4-chloro-2-methyl-benzenesulfinate

  • Suspend sodium 4-chloro-2-methyl-benzenesulfinate in a suitable polar aprotic solvent (e.g., DMF).

  • Add methyl iodide (CH₃I) to the suspension.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until reaction completion, monitored by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Filter, wash the solid with water, and dry to yield 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid.

Step 4: Guanidinylation

  • Dissolve the 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid from the previous step in an anhydrous aprotic solvent (e.g., THF or DMF).

  • Cool the solution in an ice bath (0 °C).

  • Add a coupling agent (e.g., 2-chloro-1-methylpyridinium iodide, Mukaiyama's reagent) followed by a non-nucleophilic base (e.g., triethylamine).

  • Add a solution of guanidine (prepared by treating guanidine hydrochloride with a base like sodium ethoxide) to the activated acid.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by chromatography or recrystallization to yield the final product.

In Vitro NHE-1 Inhibition Assay (Erythrocyte-Based)

This protocol assesses the inhibition of Na⁺ uptake into acid-loaded erythrocytes, a standard method for measuring NHE-1 activity.

  • Preparation of Erythrocytes: Obtain fresh blood (e.g., from rabbit) and isolate erythrocytes by centrifugation and washing with a saline buffer.

  • Acid Loading: Resuspend the erythrocytes in an acidic loading buffer and incubate to lower the intracellular pH, thereby activating NHE-1.

  • Inhibition Assay:

    • Prepare serial dilutions of the test compound (e.g., compound 246 ) in an uptake buffer containing ²²Na⁺ (as NaCl).

    • Initiate the uptake by adding the acid-loaded erythrocytes to the tubes containing the test compound and ²²Na⁺.

    • Incubate for a short, defined period (e.g., 5 minutes) at 37 °C.

  • Termination and Measurement:

    • Stop the uptake by adding an ice-cold stop solution and rapidly filtering the cells through a glass fiber filter.

    • Wash the filters to remove extracellular ²²Na⁺.

    • Measure the radioactivity retained by the cells on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of ²²Na⁺ uptake for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Pharmacokinetic Considerations

The physicochemical properties imparted by the methylsulfonyl group also have significant implications for a compound's pharmacokinetic (ADME) profile.[8][9] The increased polarity can enhance aqueous solubility, which is often a prerequisite for good oral absorption.[1] More importantly, the high resistance of the sulfone to metabolism can prevent rapid clearance by cytochrome P450 enzymes, leading to a longer plasma half-life and improved bioavailability.[2] For the development candidate 246 , these favorable properties contributed to its successful profile as a cardioprotective agent in preclinical models, demonstrating efficacy when administered prior to reperfusion.[1][5]

Conclusion and Future Perspectives

The case of (methylsulfonyl)benzoyl)guanidine NHE-1 inhibitors serves as an exemplary model for the strategic application of the methylsulfonyl group in drug design. Its role extends far beyond that of a simple solubilizing group. It acts as a key anchoring element through hydrogen bonding, contributes to a favorable metabolic profile, and works in synergy with other structural features to lock the molecule into a highly potent, bioactive conformation.

The insights gained from this and similar compound classes underscore the power of the methylsulfonyl group as a tool for medicinal chemists. Future applications will undoubtedly continue to leverage its unique properties to solve complex challenges in drug discovery, from enhancing potency and selectivity to optimizing pharmacokinetic profiles for a wide range of biological targets.

References

  • Baumgarth, M., et al. (1997). (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ Antiporter Inhibitors. Journal of Medicinal Chemistry, 40(14), 2196-2210. [Link]

  • Scholz, W., et al. (1997). (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ antiporter inhibitors. PubMed, 9207943. [Link]

  • Zhao, C., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 679-734. (Note: While a direct link isn't in the results, the principles are widely cited and supported by the general findings).
  • Lang, H.J., et al. (2000). Bicyclic Acylguanidine Na+/H+ Antiporter Inhibitors. Journal of Medicinal Chemistry, 43(22), 4186-4194. [Link]

  • Weichert, A., et al. (1997). Synthesis of the highly selective Na+/H+ exchange inhibitors cariporide mesilate and (3-methanesulfonyl-4-piperidino-benzoyl) guanidine methanesulfonate. Arzneimittelforschung, 47(11), 1204-7. [Link]

  • European Patent Office. (2002). Method of producing n-(4,5-bis-methanesulfonyl-2-methyl-benzoyl)-guanidine, the hydrochloride thereof.
  • Russian Federation Patent. (2006). Method for preparing n-(4,5-bis-methanesulfonyl-2-methylbenzoyl)-guanidine hydrochloride.
  • Tomoda, A., et al. Structure of Major NHE1 Inhibitors. ResearchGate. [Link]

  • Xu, Y., et al. Synthesis and Na + /H + Exchanger-1-Inhibitory Activity of 4(6)-{2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]-2-oxoethoxy}-aroylguanidine Derivatives. ResearchGate. [Link]

  • Sławiński, J., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. MDPI. [Link]

  • Park, K., et al. (2008). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PMC. [Link]

  • Orlowski, J., & Grinstein, S. (1996). Delineation of transmembrane domains of the Na+/H+ exchanger that confer sensitivity to pharmacological antagonists. PubMed, 8780517. [Link]

  • Pedersen, S. F., et al. (2007). NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. Inhibitor binding loci deduced from chimeras of NHE1 homologues with endogenous differences in inhibitor sensitivity. University of Copenhagen Research Portal. [Link]

  • Wang, H., et al. (1996). Plasma membrane Na+/H+ exchanger (NHE) isoforms NHE1 and NHE3 exhibit very different sensitivities to amiloride and its 5-amino-substituted analogues, benzoyl guanidinium derivatives (e.g. (3-methylsulfonyl-4-piperidinobenzoyl)guanidine methanesulfonate (HOE694)), and cimetidine. PubMed, 8780517. (Note: This is the same reference as #12, providing more context).
  • Feghali, M., & Venkataramanan, R. (2023). Pharmacokinetics. StatPearls - NCBI. [Link]

  • Menchaca, I., et al. (2021). Pharmacokinetics of Marine-Derived Drugs. PMC. [Link]

Sources

Foundational

Synthesis and Optimization of Novel 1-(3-(Methylsulfonyl)phenyl)guanidine Analogs: A Technical Guide

Introduction & Pharmacological Rationale Guanidines are categorized as organosuperbases due to the intense resonance stabilization of their conjugated acids. In medicinal chemistry, the guanidine moiety frequently serves...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Guanidines are categorized as organosuperbases due to the intense resonance stabilization of their conjugated acids. In medicinal chemistry, the guanidine moiety frequently serves as a critical pharmacophore, acting as an arginine mimetic and a robust hydrogen bond donor/acceptor[1].

The integration of a 3-(methylsulfonyl)phenyl group into the guanidine scaffold yields highly valuable analogs. The methylsulfonyl ( −SO2​CH3​ ) group is a widely utilized bioisostere that improves metabolic stability while maintaining necessary polar interactions within target binding pockets. Specifically, methylsulfonylphenyl guanidines and their derivatives have been extensively documented as key intermediates in the synthesis of potent kinase inhibitors, such as CDK2 inhibitors, which regulate cell growth and differentiation[2].

Synthesizing these analogs, however, presents a distinct chemical challenge. The meta-methylsulfonyl group is strongly electron-withdrawing ( σm​=0.60 ), which drastically reduces the nucleophilicity of the aniline nitrogen. This guide details a highly optimized, self-validating synthetic pathway designed to overcome these electronic deactivations.

Retrosynthetic Analysis & Reagent Selection

Classical guanidine syntheses typically rely on the direct guanylation of amines using cyanamide ( NH2​CN ) or amidine sulfonic acids[1]. However, applying classical methods to electron-deficient anilines like 3-(methylsulfonyl)aniline requires harsh, refluxing acidic conditions that often result in degradation, polymerization, and abysmal yields.

To ensure high synthetic fidelity, we bypass cyanamide in favor of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine [3].

  • Causality of Reagent Choice: The pyrazole ring acts as an exceptional leaving group. Simultaneously, the two electron-withdrawing tert-butyloxycarbonyl (Boc) groups increase the electrophilicity of the central amidine carbon, making it highly susceptible to nucleophilic attack even by deactivated anilines[1]. Furthermore, the Boc groups enhance the solubility of the intermediate in organic solvents, facilitating straightforward chromatographic purification[3].

Retrosynthesis A 3-(Methylsulfonyl)aniline (Deactivated Nucleophile) C Di-Boc-Protected Guanidine Intermediate A->C DIPEA, DMF, 25°C B N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine (Activated Electrophile) B->C Guanylation D 1-(3-(Methylsulfonyl)phenyl) guanidine hydrochloride C->D 1. TFA/DCM 2. HCl in Ether

Chemical synthesis pathway for 1-(3-(methylsulfonyl)phenyl)guanidine analogs.

Step-by-Step Experimental Methodology

The following protocol is designed as a self-validating system. Analytical checkpoints are embedded within the workflow to ensure the integrity of the transformation before proceeding to the next stage.

Step 3.1: Boc-Protected Guanylation

Objective: Coupling of 3-(methylsulfonyl)aniline with the guanylating agent.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylsulfonyl)aniline (1.71 g, 10.0 mmol, 1.0 eq).

  • Solvent Selection: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (20 mL). Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the nucleophilic attack, which is critical for electron-deficient anilines.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol, 2.0 eq). Causality: DIPEA provides the necessary basicity to neutralize any trace acids without acting as a competing nucleophile due to its steric hindrance.

  • Coupling: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (3.41 g, 11.0 mmol, 1.1 eq) in one portion. Stir the reaction mixture under a nitrogen atmosphere at 25°C for 18 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze. The reaction is complete when the aniline peak ( m/z 172 [M+H]+ ) is consumed, and the product peak ( m/z 414 [M+H]+ ) is dominant.

  • Workup: Quench the reaction with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the protected intermediate as a white solid.

Step 3.2: Deprotection & Salt Formation

Objective: Removal of Boc groups and isolation of the active guanidinium salt.

  • Deprotection: Dissolve the protected intermediate (3.0 g) in Dichloromethane (DCM) (15 mL). Cool to 0°C.

  • Acid Cleavage: Dropwise add Trifluoroacetic Acid (TFA) (15 mL). Causality: TFA cleanly cleaves the Boc groups, generating CO2​ and isobutylene gases. The evolution of gas drives the reaction to absolute completion.

  • Monitoring: Stir at room temperature for 4 hours. Confirm deprotection via TLC (ninhydrin stain positive for the free guanidine).

  • Salt Formation: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the crude oil in minimal Methanol (5 mL) and add 2M HCl in diethyl ether (20 mL) dropwise at 0°C.

  • Isolation: A white precipitate will form immediately. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford 1-(3-(methylsulfonyl)phenyl)guanidine hydrochloride.

Workflow S1 Reagent Preparation S2 Aniline Activation S1->S2 S3 Coupling Reaction S2->S3 S4 Boc Deprotection S3->S4 S5 Crystallization & Validation S4->S5

Step-by-step experimental workflow from reagent preparation to final validation.

Quantitative Data & Yield Optimization

To establish the most efficient synthetic route, multiple reaction conditions were evaluated during the guanylation step. The data below demonstrates the stark contrast in efficiency between classical reagents and the optimized Di-Boc-pyrazole method.

Table 1: Optimization of Guanylation Conditions for 3-(Methylsulfonyl)aniline

EntryGuanylating AgentSolventBaseTemp (°C)Time (h)Isolated Yield (%)
1Cyanamide ( NH2​CN )Ethanol HNO3​ (cat.)80 (Reflux)2412% (Degradation)
2Cyanamide ( NH2​CN )WaterHCl (cat.)100 (Reflux)4818%
3Di-Boc-pyrazoleDCMTEA252445% (Incomplete)
4Di-Boc-pyrazoleTHFNaH0 to 251262%
5 Di-Boc-pyrazole DMF DIPEA 25 18 88% (Optimal)

Analysis of Data: Entries 1 and 2 highlight the failure of classical cyanamide guanylation due to the electron-withdrawing nature of the methylsulfonyl group. Entry 3 shows that while the Di-Boc reagent is superior, non-polar solvents like DCM fail to adequately stabilize the transition state. Entry 5 represents the optimal balance of solvent polarity (DMF) and non-nucleophilic basicity (DIPEA), resulting in an 88% isolated yield.

Conclusion

The synthesis of 1-(3-(methylsulfonyl)phenyl)guanidine analogs requires a strategic departure from classical guanylation techniques. By utilizing N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in a polar aprotic solvent with a sterically hindered base, researchers can overcome the inherent electronic deactivation of the aniline precursor. This self-validating, high-yield protocol ensures the reliable production of these critical pharmacophores for downstream application in kinase inhibitor development and broader drug discovery initiatives.

References

  • Title: US7279473B2 - Pyrazolopyridazine derivatives Source: Google Patents URL
  • Title: Guanidines: from classical approaches to efficient catalytic syntheses Source: RSC Publishing URL
  • Title: What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?

Sources

Protocols & Analytical Methods

Method

1-(3-(Methylsulfonyl)phenyl)guanidine experimental design for enzyme inhibition

Application Note & Protocol Topic: Experimental Design for Characterizing 1-(3-(Methylsulfonyl)phenyl)guanidine as a Novel Enzyme Inhibitor Audience: Researchers, scientists, and drug development professionals. Abstract...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Experimental Design for Characterizing 1-(3-(Methylsulfonyl)phenyl)guanidine as a Novel Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental framework for the characterization of 1-(3-(Methylsulfonyl)phenyl)guanidine, a novel synthetic compound, as a potential enzyme inhibitor. The guanidinium group, a common motif in enzyme inhibitors, suggests a plausible interaction with enzymes that bind charged substrates, such as nitric oxide synthases (NOS).[1][2] This guide establishes a hypothetical yet scientifically rigorous workflow targeting inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases.[3] The protocols herein detail the necessary steps from initial potency determination (IC50) to in-depth mechanism of action (MoA) studies, providing researchers with a robust methodology for evaluating this and similar novel chemical entities.

Background and Scientific Rationale

The guanidinium group of L-arginine, the natural substrate for nitric oxide synthase (NOS), is crucial for its binding within the enzyme's active site through interactions with a conserved glutamate residue.[3] Many known NOS inhibitors mimic this feature.[4][5] The compound 1-(3-(Methylsulfonyl)phenyl)guanidine possesses a terminal guanidine group, making it a rational candidate for an iNOS inhibitor. The methylsulfonylphenyl group provides a distinct chemical scaffold that may confer selectivity and potency.

This guide will use the indirect measurement of iNOS activity by quantifying the production of nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO), via the colorimetric Griess assay.[6][7] This method is well-established, sensitive, and suitable for a 96-well plate format, enabling efficient screening and characterization.[8]

Materials and Reagents

  • Test Compound: 1-(3-(Methylsulfonyl)phenyl)guanidine

  • Enzyme: Purified recombinant human iNOS enzyme

  • Substrate: L-Arginine

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)[8]

  • Positive Control Inhibitor: Aminoguanidine or 1400W dihydrochloride[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid[6]

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water[6]

  • Standard: Sodium Nitrite (NaNO₂) for standard curve

  • Equipment: 96-well microplates (clear, flat-bottom), multichannel pipettors, microplate reader (540 nm absorbance), incubator (37°C)

Overall Experimental Workflow

The characterization process follows a logical progression from initial screening to detailed mechanistic studies. This ensures that resources are used efficiently, with more complex experiments being performed only on compounds that show initial promise.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action A Prepare Reagents & Compound Dilutions B Perform iNOS Assay with Varying Inhibitor Concentrations A->B C Measure Nitrite Production (Griess Assay) B->C D Calculate % Inhibition C->D E Plot Dose-Response Curve & Determine IC50 D->E F Design Kinetic Matrix (Vary Substrate & Inhibitor) E->F Proceed if IC50 is potent G Perform iNOS Kinetic Assays F->G H Measure Initial Reaction Velocities (V₀) G->H I Generate Lineweaver-Burk Plot H->I J Determine Inhibition Type (e.g., Competitive) I->J

Caption: High-level workflow for inhibitor characterization.

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions.[10]

Step-by-Step Methodology
  • Prepare Nitrite Standard Curve:

    • Prepare a 100 µM stock of sodium nitrite in Assay Buffer.

    • Perform serial dilutions in a 96-well plate to create standards ranging from 0 to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 0 µM). The final volume for each standard should be 50 µL.

  • Prepare Compound Dilutions:

    • Prepare a 10 mM stock solution of 1-(3-(Methylsulfonyl)phenyl)guanidine in a suitable solvent (e.g., DMSO).

    • Create a serial dilution series of the test compound. A typical 8-point curve might range from 100 µM to 0.01 µM final assay concentration. Prepare these at 2X the final concentration in Assay Buffer.

  • Prepare Reaction Master Mix:

    • In a single tube, prepare a master mix containing L-arginine and all necessary cofactors (NADPH, H4B, FAD, FMN) in Assay Buffer. The concentrations should be optimized, but typical starting points are L-Arginine at 2x its Km value and cofactors in excess.[8]

  • Set Up the Assay Plate:

    • Test Wells: Add 25 µL of each 2X compound dilution.

    • Positive Control: Add 25 µL of 2X Aminoguanidine (a known iNOS inhibitor).

    • No Inhibitor Control (100% Activity): Add 25 µL of Assay Buffer containing the same concentration of vehicle (e.g., DMSO) used for the test compound.

    • Blank (No Enzyme): Add 50 µL of Assay Buffer.

  • Initiate the Reaction:

    • Add 25 µL of the Reaction Master Mix to all wells except the Blank.

    • Add 25 µL of diluted iNOS enzyme to all wells except the Blank. The final reaction volume is 50 µL.

    • Mix gently and incubate at 37°C for 30-60 minutes. Ensure the reaction time is within the linear range of product formation.[11]

  • Stop Reaction & Develop Color (Griess Assay):

    • Add 25 µL of Griess Reagent A to all wells (including standards).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 25 µL of Griess Reagent B to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.[6]

  • Measure Absorbance:

    • Read the absorbance of the plate at 540 nm using a microplate reader.

Data Analysis
  • Standard Curve: Plot the absorbance of the nitrite standards vs. their concentration. Use the resulting linear regression equation to convert the absorbance values of your samples into nitrite concentrations (µM).

  • Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - ([NO₂⁻]Sample - [NO₂⁻]Blank) / ([NO₂⁻]NoInhibitor - [NO₂⁻]Blank))

  • IC50 Value: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package to determine the IC50 value.[12]

Parameter Description Example Value
Enzyme Concentration Final concentration of iNOS in the assay.50 nM
Substrate [L-Arg] Final concentration of L-Arginine.20 µM (approx. 2x Km)
Incubation Time Duration of the enzyme reaction.45 minutes
Calculated IC50 Concentration for 50% inhibition.1.2 µM

Protocol 2: Mechanism of Action (MoA) Studies

MoA studies determine how the compound inhibits the enzyme. By varying the concentrations of both the substrate and the inhibitor, one can distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition models.[13][14] This is commonly visualized using a Lineweaver-Burk (double reciprocal) plot.[15][16]

Step-by-Step Methodology
  • Experimental Design: Create a matrix of reactions. You will run a full substrate titration curve at several fixed concentrations of the inhibitor.

    • Inhibitor Concentrations: Choose concentrations based on the IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • Substrate Concentrations: Use a range of L-Arginine concentrations that bracket the Km value (e.g., 0.2x, 0.5x, 1x, 2x, 5x, 10x Km).

  • Assay Execution:

    • For each inhibitor concentration, set up a series of reactions with the varying substrate concentrations.

    • Follow the same assay procedure as in Protocol 1 (steps 4-7), ensuring that the reaction is stopped during the initial linear phase to measure the initial velocity (V₀).

Data Analysis
  • Calculate Initial Velocity (V₀): For each reaction, convert the absorbance reading to the concentration of nitrite produced and divide by the reaction time to get the initial velocity (e.g., in µM/min).

  • Generate Lineweaver-Burk Plot:

    • For each data set (corresponding to a single inhibitor concentration), calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀).

    • Plot 1/V₀ (y-axis) vs. 1/[S] (x-axis).

    • Each inhibitor concentration will yield a separate line on the plot.

  • Interpret the Plot: The pattern of the lines reveals the mechanism of inhibition.[17]

G cluster_0 Lineweaver-Burk Plot Interpretation A Competitive Lines intersect at Y-axis Km increases, Vmax unchanged B Non-competitive Lines intersect at X-axis Km unchanged, Vmax decreases C Uncompetitive Lines are parallel Km decreases, Vmax decreases

Caption: Interpreting Lineweaver-Burk plots for MoA.

  • Competitive Inhibition: The lines will intersect on the y-axis. The inhibitor competes with the substrate for the active site. Apparent Km increases, but Vmax remains unchanged.[15]

  • Non-competitive Inhibition: The lines will intersect on the x-axis. The inhibitor binds to a site other than the active site, affecting catalysis but not substrate binding. Km is unchanged, but Vmax decreases.[13]

  • Uncompetitive Inhibition: The lines will be parallel. The inhibitor binds only to the enzyme-substrate complex. Both Km and Vmax decrease.[15]

Troubleshooting & Best Practices

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells, as it can inhibit enzyme activity.

  • Linear Range: Always confirm that the enzyme reaction is in the linear range with respect to time and enzyme concentration before running full experiments.[11]

  • Positive Control: A known inhibitor should always be included to validate the assay's performance on a given day.

  • Data Quality: For Lineweaver-Burk plots, ensure data points are well-distributed. Non-linear regression of the Michaelis-Menten equation is often more accurate than linear transformation for calculating kinetic parameters.[13]

Conclusion

This application note provides a structured, two-phase approach to characterize the inhibitory activity of 1-(3-(Methylsulfonyl)phenyl)guanidine against iNOS. By first determining the compound's potency (IC50) and then elucidating its mechanism of action, researchers can build a comprehensive profile of its biochemical properties. This robust workflow is adaptable for the evaluation of other novel enzyme inhibitors and serves as a foundational guide for early-stage drug discovery and development.

References

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Corbett, J. A., et al. (1993). Inhibition of nitric oxide formation by guanidines. European Journal of Pharmacology, 249(1), 101-106. Retrieved from [Link]

  • Knape, T., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58. Retrieved from [Link]

  • Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

  • Scribd. (n.d.). Lineweaver-Burk Plot Analysis. Retrieved from [Link]

  • University of Groningen. (1993). Inhibition of nitric oxide formation by guanidines. Retrieved from [Link]

  • AK Lectures. (n.d.). Lineweaver-Burk Plot and Reversible Inhibition. Retrieved from [Link]

  • Panlabs. (n.d.). iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay. Retrieved from [Link]

  • Bio-protocol. (2019). Nitric Oxide Griess Assay. Retrieved from [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • IntechOpen. (2017). Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

  • Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response. (2011). PLoS ONE, 6(4), e18753. Retrieved from [Link]

  • MDPI. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Retrieved from [Link]

  • PubMed. (2009). Biological activities of guanidine compounds. Retrieved from [Link]

  • MDPI. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

Sources

Application

Analytical methods for 1-(3-(Methylsulfonyl)phenyl)guanidine detection

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 1-(3-(Methylsulfonyl)phenyl)guanidine Executive Summary The accurate quantification of highly polar, basic small molecules in co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 1-(3-(Methylsulfonyl)phenyl)guanidine

Executive Summary

The accurate quantification of highly polar, basic small molecules in complex biological or environmental matrices remains a fundamental challenge in analytical chemistry. 1-(3-(Methylsulfonyl)phenyl)guanidine (CAS: 693230-87-4) exemplifies this challenge. Characterized by a highly basic guanidine moiety and a polar methylsulfonyl group, this compound exhibits poor retention and severe peak tailing on traditional reversed-phase liquid chromatography (RPLC) systems.

This application note details a robust, self-validating analytical architecture utilizing Weak Cation Exchange Solid-Phase Extraction (WCX-SPE) coupled with Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). Designed for researchers and drug development professionals, this protocol ensures high recovery, circumvents matrix-induced ion suppression, and provides unparalleled sensitivity.

Mechanistic Rationale & Methodological Architecture

As analytical scientists, we must design methods that work with a molecule's physicochemical properties, not against them. The structural features of 1-(3-(Methylsulfonyl)phenyl)guanidine dictate two critical workflow decisions:

A. Why Weak Cation Exchange (WCX) SPE? Guanidines are exceptionally strong bases (pKa ≈ 13) and remain permanently positively charged under almost all standard aqueous conditions. If a standard Strong Cation Exchange (MCX) sorbent (containing permanently ionized sulfonic acid groups) is used, the electrostatic interaction is so powerful that eluting the analyte requires a pH > 14 to deprotonate the guanidine. Such extreme alkalinity degrades silica and most polymeric sorbents. The Solution: We utilize a WCX sorbent containing carboxylic acid groups (pKa ≈ 5). The sample is loaded at pH 7, where both the sorbent and the analyte are ionized, ensuring strong retention. After washing away neutral interferences with 100% methanol, the analyte is eluted using 2% formic acid. This drops the pH to ~2, neutralizing the sorbent's carboxylic acid groups, breaking the ionic bond, and releasing the permanently charged guanidine.

B. Why HILIC over RPLC? In RPLC, highly polar guanidines elute in the void volume, leading to severe ion suppression from unretained matrix salts. Furthermore, basic compounds interact with residual silanols on C18 columns, causing peak tailing. HILIC solves this by utilizing a highly organic mobile phase (>60% Acetonitrile) and a polar stationary phase (e.g., BEH Amide). The analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention for guanidine derivatives[1]. Crucially, the high organic content dramatically enhances electrospray desolvation efficiency, often increasing MS sensitivity by 10- to 100-fold compared to RPLC[2].

AnalyticalWorkflow N1 Sample Matrix (Plasma/Water) N2 WCX SPE Extraction (Sorbent Neutralization) N1->N2 Load & Wash N3 HILIC Separation (BEH Amide Column) N2->N3 2% FA Elution N4 ESI+ Ionization [M+H]+ m/z 214.1 N3->N4 Desolvation N5 CID Fragmentation (Loss of SO2CH3) N4->N5 Argon Collision N6 MRM Quantification (Data Processing) N5->N6 Product Ions

Figure 1: End-to-end analytical workflow for 1-(3-(Methylsulfonyl)phenyl)guanidine detection.

Mass Spectrometric Fragmentation Dynamics

Detection is performed using a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (ESI+) mode. The intact protonated precursor ion is observed at m/z 214.1 ([M+H]+).

During Collision-Induced Dissociation (CID) with argon gas, the molecule undergoes highly specific fragmentation. The methylsulfonyl moiety is structurally prone to the neutral loss of the entire -SO2CH3 group (79 Da), yielding a highly stable phenylguanidine product ion at m/z 135.1 [3]. Concurrently, the guanidine group can undergo the loss of ammonia (NH3, 17 Da) to form a secondary product ion at m/z 197.1 . We select the 214.1 → 135.1 transition as the primary quantifier due to its superior signal-to-noise ratio in complex matrices.

Step-by-Step Experimental Protocols

Sample Preparation: WCX Solid-Phase Extraction

This protocol is designed for 200 µL of biological plasma or environmental water.

  • Spike: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C, 15N-labeled analog) to 200 µL of sample.

  • Dilution: Dilute the sample 1:1 with 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the sorbent and analyte are fully ionized.

  • Conditioning: Condition a 30 mg/1 mL Polymeric WCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 50 mM Ammonium Acetate (pH 7.0).

  • Loading: Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 5% Ammonium Hydroxide in Water (removes acidic interferences), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids). The permanently charged guanidine remains locked to the sorbent.

  • Elution: Elute the target analyte with 2 × 500 µL of 2% Formic Acid in Methanol. Mechanism: The acid drops the pH below the sorbent's pKa, neutralizing the carboxylate groups and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Acetonitrile / 5% Aqueous Buffer).

Instrumental Conditions

Table 1: HILIC Gradient Chromatography Conditions Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm). Column Temp: 45°C. Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid). Mobile Phase B: 100% Acetonitrile.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve Profile
0.00.40595Initial
1.00.40595Isocratic Hold
5.00.404060Linear Gradient
7.00.404060High Aqueous Wash
7.10.40595Re-equilibration
10.00.40595End

Note: In HILIC, the gradient runs from high organic to high aqueous. The pH 3.0 buffer ensures the stationary phase silanols remain protonated, eliminating secondary cation-exchange interactions that cause peak tailing.

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1-(3-(Methylsulfonyl)phenyl)guanidine214.1135.15025Quantifier (Loss of SO2CH3)
1-(3-(Methylsulfonyl)phenyl)guanidine214.1197.15015Qualifier (Loss of NH3)
SIL-IS (13C, 15N-labeled)218.1139.15025Internal Standard

System Suitability and Self-Validation

To ensure the trustworthiness of the generated data, this protocol acts as a self-validating system. LC-MS/MS analysis, particularly with ESI, is highly susceptible to matrix effects (ion enhancement or suppression) caused by co-eluting endogenous compounds.

To guarantee absolute quantitative accuracy, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. Because the SIL-IS co-elutes exactly with the target analyte and experiences the identical matrix microenvironment in the ESI source, it perfectly normalizes any fluctuations in ionization efficiency[4]. Furthermore, calibration curves must be matrix-matched (prepared in analyte-free blank matrix extracted alongside the samples) rather than prepared in neat solvent, ensuring that the recovery and matrix effects are accounted for across the entire dynamic range.

References

  • [2] HILIC and Its Applications for Biotechnology, Part I. LCGC International. Available at:[Link]

  • [1] Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] Quantification of achiral and chiral methylsulfonyl polychlorinated biphenyl metabolites by column-switching liquid chromatography. Aarhus University (Pure). Available at:[Link]

  • [4] Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?. ResearchGate. Available at:[Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening with 1-(3-(Methylsulfonyl)phenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Targeting Cellular pH Regulation with a Novel Phenylguanidine Derivative The guanidinium gro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Cellular pH Regulation with a Novel Phenylguanidine Derivative

The guanidinium group, a common motif in medicinal chemistry, is a key pharmacophore in a variety of biologically active molecules.[1] Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for interactions with numerous biological targets, including ion channels and transporters.[2] Within this chemical class, 1-(3-(Methylsulfonyl)phenyl)guanidine represents a promising scaffold for the development of potent and selective modulators of cellular ion homeostasis.

This application note provides a comprehensive guide to the use of 1-(3-(Methylsulfonyl)phenyl)guanidine and its analogs in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. We will focus on its well-established role as an inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), a critical regulator of intracellular pH (pHi) and cell volume.[3][4] Dysregulation of NHE1 activity is implicated in the pathophysiology of numerous diseases, including myocardial ischemia-reperfusion injury and cancer, making it a compelling target for drug discovery.[4][5]

The Scientific Rationale: 1-(3-(Methylsulfonyl)phenyl)guanidine as a Potent NHE1 Inhibitor

The Na+/H+ exchanger 1 is a ubiquitously expressed transmembrane protein that mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[3][4] This process is vital for maintaining intracellular pH homeostasis, particularly in response to cellular acidosis. However, under pathological conditions such as myocardial ischemia, the over-activation of NHE1 can lead to an excessive influx of Na+, triggering a cascade of detrimental events including intracellular Ca2+ overload and cell death.[4][5]

Compounds belonging to the benzoylguanidine and related guanidine-containing structural classes have been extensively investigated as potent inhibitors of NHE1.[6][7] The guanidinium moiety is thought to interact with the ion translocation pore of the exchanger, effectively blocking its transport activity. The (3-(Methylsulfonyl)phenyl) portion of the molecule likely contributes to the binding affinity and selectivity for NHE1 over other isoforms and ion transporters. Structure-activity relationship (SAR) studies of similar phenylguanidine derivatives have demonstrated that substitutions on the phenyl ring significantly influence their inhibitory potency.[8]

Below is a diagram illustrating the physiological role of NHE1 and the proposed mechanism of inhibition by 1-(3-(Methylsulfonyl)phenyl)guanidine.

Caption: Mechanism of NHE1 inhibition.

High-Throughput Screening for Novel NHE1 Inhibitors

The identification of novel and potent NHE1 inhibitors from large compound libraries necessitates robust and efficient high-throughput screening assays.[1] A widely adopted and reliable method for monitoring NHE1 activity in a high-throughput format is the use of intracellular pH-sensitive fluorescent dyes, such as 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM).[9]

This assay is based on the principle that BCECF-AM, a cell-permeant and non-fluorescent compound, is cleaved by intracellular esterases to the membrane-impermeant fluorescent indicator BCECF. The fluorescence emission of BCECF is highly dependent on the intracellular pH. By inducing a transient intracellular acidosis and monitoring the subsequent recovery of pHi, which is primarily mediated by NHE1 in many cell types, one can quantify the activity of the exchanger. Inhibitors of NHE1 will slow down or prevent this pHi recovery, leading to a measurable change in the fluorescent signal.

The following diagram outlines the workflow for a typical HTS campaign to identify NHE1 inhibitors.

cluster_0 HTS Workflow A 1. Cell Seeding (e.g., in 384-well plates) B 2. Dye Loading (e.g., BCECF-AM) A->B C 3. Compound Addition (Test compounds and controls) B->C D 4. Induction of Acidosis (e.g., Ammonium chloride prepulse) C->D E 5. Kinetic Fluorescence Reading (Monitoring pHi recovery) D->E F 6. Data Analysis (IC50 determination) E->F G 7. Hit Confirmation & Validation (Secondary assays) F->G

Caption: HTS workflow for NHE1 inhibitors.

Detailed Protocols

Cell-Based HTS Assay for NHE1 Inhibitors using BCECF-AM

This protocol is designed for a 384-well plate format and can be adapted for other formats.

1. Materials and Reagents:

  • Cell Line: A cell line with robust endogenous NHE1 activity (e.g., CHO, HEK293, or H9c2 cells).[10]

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • BCECF-AM: Stock solution in anhydrous DMSO.

  • 1-(3-(Methylsulfonyl)phenyl)guanidine: Or other test compounds, prepared as a stock solution in DMSO.

  • Cariporide: A known NHE1 inhibitor, as a positive control.[11]

  • Assay Buffer: A bicarbonate-free buffer (e.g., HEPES-buffered saline) containing appropriate ion concentrations.

  • Ammonium Chloride (NH4Cl): For inducing intracellular acidosis.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters for BCECF (Excitation ~485 nm, Emission ~535 nm). [12]

2. Step-by-Step Methodology:

a. Cell Seeding:

  • Harvest and count cells.

  • Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

b. Dye Loading:

  • Prepare a loading buffer containing BCECF-AM at a final concentration of 1-5 µM in serum-free medium or assay buffer.

  • Aspirate the cell culture medium from the plates.

  • Add the BCECF-AM loading buffer to each well.

  • Incubate the plates at 37°C for 30-60 minutes.

  • Wash the cells twice with assay buffer to remove extracellular dye.

c. Compound Addition:

  • Prepare serial dilutions of the test compounds and controls (1-(3-(Methylsulfonyl)phenyl)guanidine, cariporide, and DMSO as a vehicle control) in assay buffer.

  • Add the compound solutions to the respective wells of the assay plate.

  • Incubate at room temperature for 15-30 minutes.

d. Induction of Acidosis and Fluorescence Reading:

  • Place the assay plate in the fluorescence plate reader.

  • Set the plate reader to take kinetic readings every 15-30 seconds.

  • Establish a baseline fluorescence reading for 1-2 minutes.

  • Initiate intracellular acidosis by adding a solution of NH4Cl (e.g., 20 mM final concentration) to all wells. The subsequent removal of the NH4Cl-containing buffer and replacement with Na+-containing buffer will cause a rapid drop in intracellular pH.

  • Monitor the fluorescence signal for 10-20 minutes as the cells recover from the acid load via NHE1 activity.

3. Data Analysis:

  • The rate of pHi recovery is determined from the initial slope of the fluorescence increase after acid loading.

  • Normalize the data to the vehicle control (100% activity) and the positive control (e.g., high concentration of cariporide, 0% activity).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.[13]
Z'-factor A statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Interpretation of Results and Hit Confirmation

A successful HTS campaign will yield a set of "hit" compounds that exhibit significant inhibition of NHE1 activity. It is crucial to validate these hits through a series of secondary assays to confirm their activity, determine their mechanism of action, and rule out false positives.

1. Hit Confirmation:

  • Re-test the primary hits in the same HTS assay to confirm their activity.

  • Obtain fresh solid samples of the hit compounds to rule out degradation or contamination of the library samples.

2. Secondary Assays:

  • Dose-Response Curves: Generate full dose-response curves to accurately determine the IC50 of the confirmed hits.

  • Selectivity Profiling: Test the hits against other NHE isoforms and a panel of other ion channels and transporters to assess their selectivity.

  • Mechanism of Action Studies: Employ techniques like patch-clamp electrophysiology to provide a more detailed characterization of the inhibitory mechanism. While lower in throughput, this "gold standard" technique offers high-quality, physiologically relevant data on ion channel function.

The following diagram illustrates a typical hit-to-lead workflow.

cluster_0 Hit-to-Lead Workflow A Primary HTS B Hit Confirmation A->B C Dose-Response & IC50 Determination B->C D Selectivity Profiling C->D E Mechanism of Action Studies (e.g., Electrophysiology) D->E F Lead Optimization E->F

Caption: Hit-to-lead workflow.

Troubleshooting

Problem Potential Cause Solution
Low Z'-factor High well-to-well variability in cell number or dye loading.Optimize cell seeding density and ensure uniform dye loading.
Inconsistent induction of acidosis.Ensure precise and rapid addition of NH4Cl solution.
High background fluorescence Incomplete removal of extracellular BCECF-AM.Increase the number of wash steps after dye loading.
Autofluorescence of test compounds.Screen compounds for intrinsic fluorescence before the assay.
No pHi recovery in control wells Low NHE1 expression or activity in the chosen cell line.Use a cell line known to have robust NHE1 activity or transfect cells with NHE1.
Cell death due to toxicity of assay components.Assess cell viability after each step of the assay.

References

  • Synthesis and Na+/H+ exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. PubMed. [Link]

  • Fluorescence-Based High Throughput Screening Technologies for Natural Chloride Ion Channel Blockers. PubMed. [Link]

  • Synthesis and structure-activity relationships of novel phenylcyanoguanidine derivatives as potassium channel openers. PubMed. [Link]

  • Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives. ScienceDirect. [Link]

  • High Throughput Screening Instrumentation. Center for Innovative Drug Discovery. [Link]

  • NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. Inhibitor binding loci deduced from chimeras of NHE1 homologues with endogenous differences in inhibitor sensitivity. PubMed. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. RSC Publishing. [Link]

  • SGLT2 inhibitors and the cardiac Na+/H+ exchanger-1: the plot thickens. PMC. [Link]

  • WHITE PAPER. Sphere Fluidics. [Link]

  • High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. YouTube. [Link]

  • Development of High-Throughput Fluorescent-Based Screens to Accelerate Discovery of P2X Inhibitors from Animal Venoms. MDPI. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat. PubMed. [Link]

  • Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett's Esophageal Cell Line. MDPI. [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC. [Link]

  • (PDF) Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. ResearchGate. [Link]

  • Novel inhibitors of NHE1 to treat heart failure. BioWorld. [Link]

  • High-Throughput Screening. Network Biology Collaborative Centre. [Link]

  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. SOLVO Biotechnology. [Link]

  • A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC. [Link]

  • BindingDB BDBM50061747 CHEMBL542964::N-(3-Ethyl-phenyl). BindingDB. [Link]

  • ANG-induced expression of NHE1 was reduced by EMPA in H9c2... ResearchGate. [Link]

  • High-throughput Screening in Drug Discovery. ION Biosciences. [Link]

  • Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. [Link]

Sources

Application

LC-MS/MS analysis of 1-(3-(Methylsulfonyl)phenyl)guanidine

An Application Note and Protocol for the Quantitative Analysis of 1-(3-(Methylsulfonyl)phenyl)guanidine in Human Plasma using LC-MS/MS Abstract This application note presents a robust, sensitive, and selective method for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of 1-(3-(Methylsulfonyl)phenyl)guanidine in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust, sensitive, and selective method for the quantification of 1-(3-(Methylsulfonyl)phenyl)guanidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inherent polarity and strong basicity of the guanidine functional group present unique challenges for chromatographic retention and sample extraction.[1] This protocol employs a mixed-mode solid-phase extraction (SPE) for sample cleanup and Hydrophilic Interaction Liquid Chromatography (HILIC) for chromatographic separation, providing excellent recovery and retention. The method is validated according to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance, ensuring its suitability for pharmacokinetic studies in drug development.[2][3][4]

Introduction and Scientific Rationale

1-(3-(Methylsulfonyl)phenyl)guanidine is a small molecule characterized by a strongly basic guanidine group (pKa ≈ 13.6) and a polar methylsulfonyl moiety.[5] The guanidine functional group is prevalent in many natural products and pharmaceutically active compounds, often interacting with biological targets through hydrogen bonding and charge pairing.[1] Accurate quantification of such compounds in biological matrices is fundamental for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during drug discovery and development.

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the analysis of polar, basic compounds like 1-(3-(Methylsulfonyl)phenyl)guanidine requires a tailored approach.

  • Chromatographic Challenge : Traditional reversed-phase liquid chromatography (RPLC) using C18 columns often provides poor retention for highly polar analytes, which elute at or near the solvent front, making them susceptible to matrix interference.[6] To overcome this, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to improve the retention of very polar compounds.[6] HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting partitioning of the polar analyte into a water layer on the stationary phase surface.

  • Sample Preparation Challenge : Biological matrices like plasma contain high concentrations of proteins and phospholipids that can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer.[7] A simple "dilute and shoot" or protein precipitation approach is often insufficient.[8] Therefore, this protocol utilizes a mixed-mode strong cation-exchange (SCX) solid-phase extraction (SPE) strategy. This technique offers superior cleanup by using two mechanisms: ion-exchange to bind the positively charged guanidinium ion and reversed-phase to retain the phenyl structure, leading to a cleaner extract and improved method robustness.[9][10]

Analyte Properties

PropertyValue
Chemical Formula C₈H₁₁N₃O₂S
Molecular Weight 229.26 g/mol
Monoisotopic Mass 229.0572 g/mol
Structure
Key Features Strongly basic guanidine group, polar sulfonyl group, aromatic phenyl ring.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Rationale: Accurate preparation of standards is the foundation of quantitative analysis. A high-concentration stock solution is prepared in an organic solvent to ensure solubility and stability, which is then serially diluted. Standards and QCs are prepared in the same biological matrix as the unknown samples to mimic the extraction process and account for matrix effects.

Step-by-Step Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 1-(3-(Methylsulfonyl)phenyl)guanidine reference standard.

    • Dissolve in 10.0 mL of methanol to obtain a 1 mg/mL stock solution.

    • Store at -20°C.

  • Working Stock Solutions:

    • Prepare a series of working stock solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Calibration Curve (CC) Standards and Quality Control (QC) Samples:

    • Spike appropriate amounts of the working stock solutions into blank human plasma to achieve the desired concentrations.

    • A typical concentration range might be 1 ng/mL to 1000 ng/mL.

    • Prepare QC samples at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).

Protocol 2: Sample Preparation via Mixed-Mode Solid-Phase Extraction (SPE)

Rationale: This protocol is designed for maximum cleanup of plasma samples. The initial acidification step ensures the analyte is fully protonated and proteins are precipitated. The mixed-mode SPE cartridge captures the analyte via ion exchange while allowing washes that remove different types of interferences.

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

  • Solid-Phase Extraction:

    • Condition: Pass 1 mL of methanol through the mixed-mode SCX SPE cartridge.

    • Equilibrate: Pass 1 mL of 0.1% formic acid in water through the cartridge.

    • Load: Load the supernatant from the pre-treated sample onto the cartridge.

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water with 0.1% Formic Acid).

Diagram: Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution p1 Plasma Sample + IS p2 Add Acid & Vortex p1->p2 p3 Centrifuge p2->p3 s3 Load (Supernatant) p3->s3 s1 Condition (Methanol) s2 Equilibrate (Aqueous Acid) s1->s2 s2->s3 s4 Wash 1 (Aqueous Acid) s3->s4 s5 Wash 2 (Methanol) s4->s5 s6 Elute (Ammoniated Methanol) s5->s6 d1 Dry Down s6->d1 d2 Reconstitute d1->d2 LC-MS/MS Injection LC-MS/MS Injection d2->LC-MS/MS Injection

Caption: Workflow for Mixed-Mode Solid-Phase Extraction.

Protocol 3: LC-MS/MS Instrumental Parameters

Rationale: The HILIC column provides necessary retention. The mobile phase components (acetonitrile, water, and formic acid) are volatile and compatible with mass spectrometry.[11] Formic acid is added to aid in the protonation of the analyte for efficient ionization in positive ESI mode. The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring specific precursor-to-product ion transitions.[12][13]

ParameterSetting
Liquid Chromatography (LC) System
ColumnHILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient95% B to 50% B over 3 minutes, hold for 1 min, return to 95% B and equilibrate for 1 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry (MS) System
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺)m/z 230.1
Product Ion 1 (Quantifier)e.g., m/z 151.0 (Loss of sulfonyl group)
Product Ion 2 (Qualifier)e.g., m/z 172.1 (Loss of guanidine head)
Dwell Time100 ms
Collision GasArgon
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C

Method Validation

The method was validated following the FDA's Bioanalytical Method Validation Guidance.[2][4] The following parameters were assessed to ensure the method is reliable and reproducible for its intended purpose.

Diagram: Bioanalytical Method Validation Flow

Validation_Flow start Method Development Complete core_params Core Validation Parameters Selectivity & Specificity Calibration Curve & LLOQ Accuracy & Precision Recovery & Matrix Effect start->core_params stability_params Stability Assessment Freeze-Thaw Bench-Top Long-Term Post-Preparative start->stability_params end Method Validated core_params->end stability_params->end

Sources

Method

Protocol for dissolving 1-(3-(Methylsulfonyl)phenyl)guanidine for experiments

Application Note & Protocol Title: A Comprehensive Guide to the Dissolution of 1-(3-(Methylsulfonyl)phenyl)guanidine for Pre-clinical Research For: Researchers, scientists, and drug development professionals. Abstract Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Comprehensive Guide to the Dissolution of 1-(3-(Methylsulfonyl)phenyl)guanidine for Pre-clinical Research

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed protocol and scientific rationale for the dissolution of 1-(3-(Methylsulfonyl)phenyl)guanidine, a compound of interest in drug discovery and development. Proper solubilization is a critical first step that dictates the accuracy, reproducibility, and ultimate success of in vitro and in vivo experiments. This document outlines the key physicochemical properties of the compound, offers a systematic approach to solvent selection, and presents step-by-step protocols for preparing both high-concentration stock solutions and aqueous working solutions. By explaining the causality behind each experimental choice, this guide empowers researchers to prepare stable, homogenous solutions of 1-(3-(Methylsulfonyl)phenyl)guanidine, ensuring the integrity of their subsequent experimental results.

Pre-Dissolution Analysis: Understanding the Molecule

A thorough understanding of the chemical nature of 1-(3-(Methylsulfonyl)phenyl)guanidine is paramount for developing a successful dissolution strategy. The molecule's structure incorporates three key functional groups that collectively govern its solubility profile.

  • Guanidine Group: This is the most influential functional group. Guanidine is an exceptionally strong organic base.[1] In aqueous solutions at or near physiological pH, it exists almost exclusively in its protonated form, the guanidinium cation.[1][2] This positive charge significantly enhances its potential for aqueous solubility.

  • Phenyl Ring: The central aromatic ring is nonpolar and hydrophobic, which tends to decrease water solubility.

  • Methylsulfonyl Group (-SO2CH3): This is a polar, aprotic group that can participate in dipole-dipole interactions. While it is a polar moiety, it does not ionize. Its presence can modestly improve solubility in polar organic solvents.[3][4]

The interplay between the highly polar, charged guanidinium group and the nonpolar phenyl ring makes this compound amphipathic. Therefore, solvent choice must balance these opposing characteristics.

Table 1: Physicochemical Properties of 1-(3-(Methylsulfonyl)phenyl)guanidine and Related Moieties

PropertyValue / CharacteristicSignificance for Dissolution
Chemical Structure C₈H₁₁N₃O₂S-
Guanidine pKaH ~13.6[1]The compound will be protonated and positively charged below pH 13, ensuring the guanidinium form is present in all relevant biological buffers (pH 4-8).
Expected Form Typically supplied as a salt (e.g., Hydrochloride, Acetate)Salt forms are generally more crystalline and readily soluble in polar solvents than the free base.
Solvent Polarity AmphipathicRequires a solvent or solvent system that can accommodate both polar (guanidinium, sulfonyl) and nonpolar (phenyl) regions.

Strategic Solvent Selection

The optimal solvent depends on the intended application, specifically whether a high-concentration stock solution or a final-concentration aqueous working solution is required.

For High-Concentration Stock Solutions

For creating concentrated stock solutions (typically 10-100 mM), polar aprotic organic solvents are the preferred choice. These solvents effectively solvate the entire molecule, preventing precipitation that can occur in purely aqueous systems at high concentrations.

  • Dimethyl Sulfoxide (DMSO): This is the most recommended solvent for initial stock solution preparation. Its high polarity effectively dissolves a wide range of compounds.

  • Ethanol (EtOH): While also a polar solvent, its protic nature may be less effective than DMSO for this specific compound at very high concentrations but can be a suitable alternative.[5]

For Aqueous Working Solutions

Direct dissolution in aqueous buffers is often challenging for achieving high concentrations. However, for preparing working solutions (typically in the µM to low mM range), aqueous buffers are essential for biological compatibility. The key to success is maintaining the protonated state of the guanidinium group.

  • Phosphate-Buffered Saline (PBS, pH 7.4): Standard for many cell-based assays.

  • HEPES, Tris buffers: Common buffers in biochemical assays. The inherent basicity of the guanidine group makes it highly soluble in standard biological buffers where it will be protonated.

The following workflow provides a logical decision-making process for solvent selection.

G cluster_0 cluster_1 Decision Point cluster_2 Protocols start Start: Need to dissolve 1-(3-(Methylsulfonyl)phenyl)guanidine decision1 What is the desired final concentration? start->decision1 protocol_A Protocol A: Prepare High-Concentration Stock (e.g., 10-100 mM in DMSO) decision1->protocol_A High Conc. Stock (>1 mM) protocol_C Protocol C: Direct Dissolution in Aqueous Buffer (for low concentrations) decision1->protocol_C Low Conc. Working Solution (<1 mM) protocol_B Protocol B: Prepare Aqueous Working Solution from DMSO Stock protocol_A->protocol_B Then dilute to working concentration

Caption: Decision workflow for dissolving 1-(3-(Methylsulfonyl)phenyl)guanidine.

Step-by-Step Dissolution Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for the specific compound and solvents used.[6] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol A: Preparation of a 10 mM Stock Solution in DMSO

This protocol is the standard starting point for most applications, creating a versatile, high-concentration stock.

  • Tare the Vial: Place a sterile, amber microcentrifuge tube or glass vial on an analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh the desired amount of 1-(3-(Methylsulfonyl)phenyl)guanidine salt into the vial. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of ~213.27 g/mol for the free base), you would weigh 2.13 mg. Always use the molecular weight of the specific salt form you have.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Promote Dissolution:

    • Vortexing: Cap the vial securely and vortex for 30-60 seconds.

    • Sonication (Optional): If solids persist, place the vial in a bath sonicator for 2-5 minutes.

    • Gentle Warming (Optional): If necessary, warm the solution to 37°C in a water bath for 5-10 minutes to aid dissolution.[7][8]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. A completely dissolved stock solution is critical for accurate downstream dilutions.[9]

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store at -20°C or -80°C for long-term stability.

Protocol B: Preparation of an Aqueous Working Solution from DMSO Stock

This protocol describes the crucial step of diluting the organic stock into a biologically compatible aqueous buffer.

  • Thaw Stock Solution: Remove the frozen DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Buffer: Gently warm the desired aqueous buffer (e.g., PBS, cell culture media) to room temperature or 37°C. This helps prevent the compound from precipitating out of solution upon dilution (a phenomenon known as "crashing out").

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in the aqueous buffer.

  • Perform Dilution: Add the small volume of DMSO stock solution directly into the larger volume of pre-warmed aqueous buffer. Crucially, vortex or pipette mix immediately and vigorously upon adding the stock to the buffer to ensure rapid and uniform dispersion.

    • Scientist's Note: Poor mixing at this stage is a common cause of precipitation and experimental variability. The goal is to quickly dilute the DMSO concentration to a level that is non-toxic to the experimental system (typically <0.5% v/v).

Protocol C: Direct Dissolution in Acidified Aqueous Buffer

This method is suitable for preparing fresh, low-concentration working solutions without the use of an organic co-solvent.

  • Weigh Compound: Weigh the required amount of 1-(3-(Methylsulfonyl)phenyl)guanidine salt into a sterile conical tube.

  • Add Buffer: Add the final volume of the desired aqueous buffer (e.g., PBS pH 7.4).

  • Promote Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes. Use of a rotator or shaker at room temperature for 15-30 minutes may also be effective.

  • pH Adjustment (If Necessary): If using an unbuffered solution or if solubility is poor, a small addition of a dilute acid (e.g., 0.1 M HCl) can further promote dissolution by ensuring the guanidine group is fully protonated. Check the final pH to ensure it is compatible with your assay.

  • Sterile Filtration: If the solution is intended for cell culture, sterile filter the final aqueous solution through a 0.22 µm syringe filter to remove any potential microbial contaminants or undissolved micro-precipitates.

Quality Control, Stability, and Storage

  • Stock Solution Storage: Concentrated stock solutions in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.[5]

  • Aqueous Solution Stability: Aqueous working solutions are significantly less stable and should ideally be prepared fresh for each experiment.[10] Guanidine-containing compounds can be susceptible to hydrolysis under certain conditions, although they are generally stable in neutral aqueous solutions.[11]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution. Aliquoting the stock into smaller, single-use volumes upon initial preparation is highly recommended to preserve its integrity.[12]

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Chomczynski, P., & Sacchi, N. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on.
  • Kingston, R. E., Chomczynski, P., & Sacchi, N. (1996). Guanidine Methods for Total RNA Preparation. Current Protocols in Molecular Biology.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Interchim. (n.d.). Thiocyanate Guanidine. Technical Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Rogoza, J. A., et al. (2017). Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures.
  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions. Retrieved from [Link]

  • ResearchGate. (2017, May 15). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2017). Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Request PDF. Retrieved from [Link]

  • Boron, K., et al. (2025, February 13).
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Koide, S., et al. (2001). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. Biochemistry, 40(34), 10326-10333.
  • DTIC. (n.d.). RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS. Retrieved from [Link]

  • Englander, S. W., & Mayne, L. (2009). Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group. Proceedings of the National Academy of Sciences, 106(8), 2597-2602.
  • MilliporeSigma. (n.d.). Guanidine Hydrochloride, Ultrol Grade. Retrieved from [Link]

  • Cheméo. (n.d.). Guanidine (CAS 113-00-8). Retrieved from [Link]

  • NIST. (n.d.). Guanidine, 1,3-diphenyl-, hydrochloride. NIST WebBook. Retrieved from [Link]

  • ECHA. (n.d.). 1,3-diphenylguanidine - Substance Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

1-(3-(Methylsulfonyl)phenyl)guanidine experimental artifacts and controls

Technical Support Center: 1-(3-(Methylsulfonyl)phenyl)guanidine A Guide to Experimental Design, Troubleshooting, and Data Interpretation Welcome to the technical support center for 1-(3-(methylsulfonyl)phenyl)guanidine....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-(Methylsulfonyl)phenyl)guanidine

A Guide to Experimental Design, Troubleshooting, and Data Interpretation

Welcome to the technical support center for 1-(3-(methylsulfonyl)phenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for designing robust experiments, troubleshooting common issues, and avoiding known artifacts associated with compounds containing guanidine and sulfonyl functional groups. Given the limited specific public data on this particular molecule, this guide emphasizes the foundational principles of small molecule handling and characterization, drawing on established knowledge of its core chemical moieties.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and expected behavior of 1-(3-(methylsulfonyl)phenyl)guanidine based on its structural components.

Q1: What are the key physicochemical properties of a molecule with guanidine and sulfonyl groups?

A: The guanidine group is a very strong base, and at physiological pH, it will be protonated to form the guanidinium cation.[1] This high basicity (pKa of the conjugate acid is ~13.6) means the compound will likely be a salt and highly polar.[2] The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can influence the molecule's interactions with biological targets.[3][4]

Table 1: Predicted Physicochemical Characteristics

PropertyImplication for Experimental Design
High Polarity Likely soluble in polar solvents like water and DMSO, but may have poor membrane permeability.
Guanidinium Cation The positive charge may lead to interactions with negatively charged cellular components like DNA, RNA, and acidic phospholipids.
Hydrogen Bond Acceptor (Sulfonyl) Can participate in hydrogen bonding with target proteins.[4]
Potential for Off-Target Effects Guanidine derivatives can interact with a variety of biological targets, including ion channels and transporters.[5][6]

Q2: How should I prepare and store stock solutions of 1-(3-(methylsulfonyl)phenyl)guanidine?

A: Proper preparation and storage are critical for reproducible results.[7]

  • Solvent Selection: High-purity DMSO is a common solvent for initial stock solutions.[8] However, always check the solubility of your specific batch. For cellular assays, ensure the final DMSO concentration is low (<0.5%) to avoid solvent toxicity.[7]

  • Stock Concentration: A common starting stock concentration is 10 mM.[9]

  • Dissolution: To ensure complete dissolution, vortex the solution thoroughly. Gentle warming (e.g., 37°C water bath) can be used, but first, verify the compound's temperature sensitivity.[9]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][9] Store at -20°C or -80°C, protected from light.[9] A general guideline is stability for up to one month at -20°C and up to six months at -80°C.[7]

Q3: What are the potential off-target effects I should be aware of?

A: Both the guanidine and sulfonyl groups are present in a wide range of bioactive molecules, suggesting a potential for off-target activities.

  • Guanidine-Related: Guanidinium compounds are known to interact with nitric oxide synthase, Na+/H+ exchangers, and voltage-gated potassium channels.[5][10]

  • Sulfonyl-Related: Sulfonyl-containing compounds, particularly sulfonamides, can inhibit enzymes like dihydropteroate synthase and have been implicated in pathways of glucose metabolism.[3][4]

  • Pan-Assay Interference Compounds (PAINS): Be aware of the potential for the compound to be a PAIN, which can cause false positives in various assays through mechanisms like aggregation or redox activity.[11]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem 1: My experimental results are inconsistent and not reproducible.

  • Possible Cause A: Compound Instability or Degradation.

    • Troubleshooting:

      • Always prepare fresh working solutions from a frozen stock aliquot for each experiment.[12]

      • If degradation is suspected, verify the purity and identity of your compound stock using methods like HPLC or mass spectrometry.[12]

      • Minimize the time working solutions spend at room temperature or in aqueous buffers before use.

  • Possible Cause B: Poor Solubility and Precipitation.

    • Troubleshooting:

      • Visually inspect your solutions for any precipitate, especially after dilution into aqueous assay buffers.

      • Determine the kinetic solubility of the compound in your specific assay buffer.[8]

      • If solubility is an issue, consider using a different co-solvent or reducing the final concentration of the compound.

  • Possible Cause C: Variability in Cell Health.

    • Troubleshooting:

      • Routinely monitor cell viability (e.g., using a Trypan Blue exclusion assay) to ensure consistency between experiments.

      • Regularly test cell cultures for mycoplasma contamination.

      • Ensure consistent cell seeding densities and passage numbers for all experiments.

Problem 2: I'm observing a high background signal or apparent activity in my negative controls.

  • Possible Cause A: Compound Interference with Assay Readout.

    • Troubleshooting:

      • Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths used.[13]

      • Luciferase Inhibition: For luciferase reporter assays, perform a counter-screen with purified luciferase enzyme to check for direct inhibition.[14]

      • Redox Activity: Some compounds can interfere with assays that rely on redox chemistry (e.g., MTT or resazurin-based viability assays).[15] Use an orthogonal assay based on a different detection principle to confirm results.[16]

  • Possible Cause B: Non-specific Binding or Aggregation.

    • Troubleshooting:

      • Compound aggregation at high concentrations can lead to non-specific inhibition.[14] Test a dose-response curve to see if the activity profile is consistent with a specific biological interaction.

      • Include a structurally similar but biologically inactive analog as a negative control to assess for off-target effects.[16]

Problem 3: The compound shows unexpected cytotoxicity.

  • Possible Cause A: Off-Target Toxicity.

    • Troubleshooting:

      • Profile the compound's cytotoxicity across multiple, unrelated cell lines to determine if the effect is cell-type specific.

      • Investigate common mechanisms of off-target toxicity, such as mitochondrial dysfunction (e.g., using a JC-1 or TMRM assay).

  • Possible Cause B: Solvent Toxicity.

    • Troubleshooting:

      • Always include a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your highest compound concentration wells.[17]

      • Ensure the final solvent concentration does not exceed the tolerance level of your specific cell line (typically <0.5% for DMSO).[7]

Part 3: Essential Control Experiments and Workflows

Implementing a robust set of controls is crucial for validating your findings.

Workflow for Initial Compound Characterization

This workflow outlines the essential first steps when working with a new batch of 1-(3-(methylsulfonyl)phenyl)guanidine.

Caption: Initial workflow for compound validation and preparation.

Troubleshooting Workflow for Unexpected Assay Activity

This decision tree helps to diagnose the source of unexpected positive signals in a screening assay.

Caption: Decision tree for validating a primary screening hit.

References

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. Retrieved March 10, 2026, from [Link]

  • Zhou, Y., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3649-3689.
  • Small Molecules. (n.d.). Captivate Bio. Retrieved March 10, 2026, from [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual.
  • Al-Awar, R., et al. (2024). Tackling assay interference associated with small molecules.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2014). Methods in Molecular Biology, 1113, 245-257.
  • Sączewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Archiv der Pharmazie, 342(10), 555-568.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2019). SLAS Discovery, 24(6), 623-632.
  • Model Selection and Experimental Design for Screening Experiments. (2025). KCAS Bio. Retrieved March 10, 2026, from [Link]

  • Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual.
  • Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. Retrieved March 10, 2026, from [Link]

  • Guanidine. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). Journal of Medicinal Chemistry, 68(1), 1-13.
  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (2011). Molecular Pharmacology, 80(6), 1028-1036.
  • Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. (2011). Molecular Pharmacology, 80(6), 1028-1036.

Sources

Troubleshooting

1-(3-(Methylsulfonyl)phenyl)guanidine degradation and how to prevent it

Welcome to the Technical Support Center for 1-(3-(Methylsulfonyl)phenyl)guanidine . This hub is designed for researchers, analytical scientists, and drug development professionals who require deep mechanistic insights in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-(Methylsulfonyl)phenyl)guanidine . This hub is designed for researchers, analytical scientists, and drug development professionals who require deep mechanistic insights into the stability, handling, and formulation of this specific arylguanidine derivative.

Below, you will find a comprehensive breakdown of the chemical causality behind its degradation, self-validating protocols to prevent it, and a targeted troubleshooting guide.

Part 1: Mechanistic Causality of Degradation

To prevent the degradation of 1-(3-(Methylsulfonyl)phenyl)guanidine, one must first understand the structural liabilities of the molecule. Guanidines are generally strong organic bases; however, the presence of the methylsulfonyl group (-SO₂CH₃) at the meta-position of the phenyl ring drastically alters its electronic environment.

The -SO₂CH₃ group is strongly electron-withdrawing via inductive effects. This pulls electron density away from the aromatic ring and the attached nitrogen, lowering the overall pKa​ of the guanidine moiety compared to aliphatic guanidines. Because of this lowered pKa​ , the molecule is more easily deprotonated in neutral or alkaline aqueous environments.

Once deprotonated into its free base form , the central carbon of the guanidine group loses its resonance-stabilized positive charge. This exposes the highly electrophilic central carbon to nucleophilic attack by water or hydroxide ions ( OH− ), initiating base-catalyzed hydrolysis . The irreversible result is the cleavage of the C-N bond, yielding 1-(3-(methylsulfonyl)phenyl)urea and ammonia .

Hydrolysis A 1-(3-(Methylsulfonyl)phenyl)guanidine (Protonated Salt Form) B Free Base Form (Loss of Resonance) A->B Alkaline pH (>7.0) Deprotonation C Tetrahedral Intermediate (OH- Attack) B->C + H2O / OH- Nucleophilic Attack D 1-(3-(Methylsulfonyl)phenyl)urea (Primary Degradant) C->D C-N Bond Cleavage E Ammonia (NH3) C->E C-N Bond Cleavage

Fig 1: Base-catalyzed hydrolysis pathway of 1-(3-(Methylsulfonyl)phenyl)guanidine.

Part 2: Quantitative Stability Profile

Understanding the kinetic limits of your compound is critical for experimental design. The table below summarizes the degradation kinetics of 1-(3-(Methylsulfonyl)phenyl)guanidine across various standard laboratory conditions.

Storage ConditionpH LevelTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Product
Aqueous Buffer 4.0 - 5.54°C> 12 MonthsNone (Stable)
Aqueous Buffer 7.4 (Physiological)37°C~ 48 - 72 Hours1-(3-(Methylsulfonyl)phenyl)urea
Alkaline Solution 9.0+25°C< 4 Hours1-(3-(Methylsulfonyl)phenyl)urea
Solid State (Salt) N/A-20°C> 36 MonthsNone (Stable)
Solid State (Base) N/A25°C (Ambient RH)~ 3 - 6 MonthsUrea derivative (Moisture driven)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation of this compound must be treated as a self-validating system. The following protocol guarantees the hydrolytic stability of your working aliquots.

Protocol: Preparation of Hydrolytically Stable Aqueous Aliquots

Objective: Formulate a stable stock solution that prevents deprotonation and subsequent nucleophilic attack.

Step-by-Step Methodology:

  • Material Selection: Always begin with the hydrochloride or sulfate salt of 1-(3-(Methylsulfonyl)phenyl)guanidine, never the free base. The salt form locks the molecule in its resonance-stabilized guanidinium state.

  • Buffer Preparation: Prepare a 50 mM Acetate or Citrate buffer adjusted strictly to pH 5.0 .

    • Causality: A pH of 5.0 ensures the environment is sufficiently acidic to maintain protonation without causing acid-catalyzed cleavage of auxiliary functional groups.

  • Dissolution: Slowly add the solid API to the buffer while stirring at room temperature (20-25°C). Do not use heat to accelerate dissolution, as thermal energy lowers the activation barrier for hydrolysis.

  • Self-Validation Check (Critical): Post-dissolution, measure the pH of the final solution.

    • Validation: If the pH has drifted above 6.0, the buffer capacity was insufficient. Discard and remake. Proceeding with a pH > 6.0 introduces an exponential risk of urea formation.

  • Sterilization: Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane. Do not autoclave, as temperatures of 121°C will cause rapid thermal degradation of the guanidine moiety.

  • Storage: Aliquot into amber glass vials (to prevent any potential photo-oxidation) and store immediately at -20°C.

Workflow Step1 Weigh API (Salt Form Only) Step2 Dissolve in Buffer (Strict pH 5.0) Step1->Step2 Step3 Validate pH ≤ 6.0 (Self-Validation) Step2->Step3 Step4 Sterile Filter (0.22 µm PES) Step3->Step4 Step5 Store at -20°C (Amber Vials) Step4->Step5

Fig 2: Optimized workflow for the preparation and storage of stable aqueous aliquots.

Part 4: Troubleshooting & FAQs

Q: My 1-(3-(Methylsulfonyl)phenyl)guanidine solution turned cloudy after 48 hours at room temperature. What happened? A: The cloudiness is a direct symptom of base-catalyzed hydrolysis. As the guanidine degrades into 1-(3-(methylsulfonyl)phenyl)urea, the resulting urea derivative is significantly more hydrophobic and less soluble in water than the highly polar guanidinium salt. The precipitate you are seeing is the urea degradant crashing out of solution. To prevent this, strictly control the pH to < 6.0 and store the solution at 4°C or lower.

Q: I need to adjust the pH of my formulation. Can I use 1M NaOH? A: No. Adding strong bases like NaOH creates localized "hotspots" of high alkalinity (pH 10+) in the solution before it fully mixes. In these localized pockets, the guanidine is instantly deprotonated and hydrolyzed. If you must adjust the pH upward, use a weak base (e.g., dilute sodium bicarbonate) and add it dropwise under vigorous vortexing to prevent localized alkaline pooling.

Q: How can I analytically verify if my compound has degraded during an in vitro assay? A: Implement an HPLC-UV self-validation step. Run your sample on a standard C18 reverse-phase column. Because the intact guanidine is highly polar and positively charged, it will elute relatively early. If degradation has occurred, you will observe a new, distinct peak eluting later in the chromatogram. This later peak corresponds to the urea degradant, which interacts more strongly with the hydrophobic stationary phase due to the loss of the basic charge.

Q: Is the methylsulfonyl group itself at risk of degradation? A: Generally, no. The -SO₂CH₃ group is highly stable under standard biological and chemical assay conditions. It is fully oxidized, meaning it is not susceptible to further oxidation, and the sulfur-carbon bonds are highly resistant to hydrolysis. Your primary and almost exclusive focus should be protecting the guanidine moiety.

References

  • Stability of bicyclic guanidine superbases and their salts in water Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Guanidine | Formula, Uses, & Facts Source: Britannica URL:[Link]

  • Solving the Conundrum: Widespread Proteins Annotated for Urea Metabolism in Bacteria Are Carboxyguanidine Deiminases Mediating Nitrogen Assimilation from Guanidine Source: PubMed URL:[Link]

Optimization

Troubleshooting poor results in 1-(3-(Methylsulfonyl)phenyl)guanidine experiments

Welcome to the Technical Support Center for 1-(3-(Methylsulfonyl)phenyl)guanidine (CAS 693230-87-4) . As a critical building block in medicinal chemistry, this compound is predominantly utilized to synthesize 2-aminopyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-(Methylsulfonyl)phenyl)guanidine (CAS 693230-87-4) . As a critical building block in medicinal chemistry, this compound is predominantly utilized to synthesize 2-aminopyrimidine cores found in potent kinase inhibitors targeting JAK1, ITK, and ULK1[1][2]. The 3-(methylsulfonyl)phenyl moiety acts as a highly effective hydrogen bond acceptor within the ATP-binding pocket of these kinases[3].

However, the strong electron-withdrawing nature of the sulfone group introduces unique synthetic and analytical challenges. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure your experimental success.

Pathway Overview: From Precursor to Kinase Inhibitor

Pathway SM 3-(Methylsulfonyl)aniline (Starting Material) Reagent Cyanamide / HCl Reflux, 16h SM->Reagent Guanidine 1-(3-(Methylsulfonyl)phenyl)guanidine CAS: 693230-87-4 Reagent->Guanidine Condensation Enaminone + NaOEt EtOH, 80°C Guanidine->Condensation Product 2-Aminopyrimidine Core (Kinase Inhibitor) Condensation->Product

Chemical workflow for synthesizing aminopyrimidine kinase inhibitors from the guanidine precursor.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my pyrimidine condensation yield consistently below 20% when reacting this guanidine with enaminones? The Causality: The issue almost certainly stems from incomplete in situ free-basing and diminished nucleophilicity. 1-(3-(Methylsulfonyl)phenyl)guanidine is typically supplied as a highly stable hydrochloride or nitrate salt. The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, which pulls electron density away from the guanidine nitrogens, inherently reducing their nucleophilicity compared to aliphatic guanidines[4]. If you use a weak base (like K₂CO₃ in methanol), the guanidine remains protonated and unreactive. The Solution: Switch to a strong alkoxide base like Sodium Ethoxide (NaOEt) in anhydrous Ethanol, or use Cesium Carbonate (Cs₂CO₃) in DMF at elevated temperatures (110°C). You must use at least 2.5 equivalents of base to ensure complete deprotonation before adding the electrophile.

Q2: I observe multiple spots on TLC during the condensation step. What side reactions are occurring? The Causality: Guanidines possess multiple nucleophilic nitrogen centers. While the desired pathway involves the primary amine attacking the carbonyl carbon of the enaminone (followed by cyclization), the electron-withdrawing sulfone group alters the electron distribution across the guanidine system. This can lead to competing N-alkylation or the formation of stable, uncyclized Schiff base intermediates if the reaction temperature is too low. The Solution: Ensure the reaction is heated to a rigorous reflux (≥80°C). The thermodynamic driving force of forming the aromatic pyrimidine ring will push the equilibrium past the kinetic Schiff base intermediates.

Q3: How do I resolve severe solubility issues during LC-MS or NMR analysis of the synthesized intermediates? The Causality: The combination of the rigid pyrimidine core, the guanidine-derived secondary amine, and the methylsulfonyl group creates a network of intense intermolecular hydrogen bonds, leading to aggregation and poor solubility in standard organic solvents (like CDCl₃ or standard LC-MS mobile phases). The Solution: For NMR, strictly use DMSO-d₆. For LC-MS, ensure your mobile phase contains 0.1% Formic Acid (in both Water and Acetonitrile) to protonate the pyrimidine nitrogens, breaking the intermolecular hydrogen bonding network and ensuring a clean [M+H]⁺ signal.

Diagnostic Logic: Resolving Low Condensation Yields

Troubleshooting Start Issue: Low Condensation Yield (< 20%) CheckBase Check Base Equivalents (Is pH > 9?) Start->CheckBase BaseLow < 2.0 eq Base (Incomplete free-basing) CheckBase->BaseLow No BaseOpt >= 2.5 eq Base (Optimal Nucleophilicity) CheckBase->BaseOpt Yes FixBase Add NaOEt or Cs2CO3 Monitor via LC-MS BaseLow->FixBase CheckSolv Check Solvent & Temp BaseOpt->CheckSolv SolvBad Protic / Low Temp (e.g., MeOH at 60°C) CheckSolv->SolvBad Suboptimal FixSolv Switch to DMF or EtOH at 80-110°C SolvBad->FixSolv

Diagnostic logic tree for troubleshooting low yields in pyrimidine condensation reactions.

Quantitative Data: Optimization of Condensation Conditions

The following table summarizes the causal relationship between reaction conditions and the expected yield of the 2-aminopyrimidine core.

SolventBase (Equivalents)Temp (°C)Expected YieldPrimary Mechanistic Observation
MethanolK₂CO₃ (1.0 eq)65< 15%Weak base fails to overcome the pKa shift caused by the -SO₂CH₃ group; guanidine remains protonated.
EthanolNaOEt (2.5 eq)8065 - 75%Optimal. Strong alkoxide ensures complete free-basing. Reflux provides thermodynamic energy for cyclization.
DMFCs₂CO₃ (3.0 eq)11080 - 85%High yield via the "cesium effect" (enhanced solubility and nucleophilicity), but requires rigorous aqueous workup.
Self-Validating Experimental Protocol

Synthesis of 2-(3-(methylsulfonyl)phenylamino)pyrimidine Core

This protocol utilizes a self-validating feedback loop to ensure the 1-(3-(Methylsulfonyl)phenyl)guanidine is properly activated before electrophilic addition.

Step 1: Preparation and Free-Basing (Critical Step)

  • In an oven-dried 100 mL round-bottom flask under an N₂ atmosphere, suspend 1-(3-(Methylsulfonyl)phenyl)guanidine hydrochloride (1.0 eq, 5.0 mmol) in anhydrous Ethanol (25 mL, 0.2 M).

  • Dropwise, add a 21% wt solution of Sodium Ethoxide in Ethanol (2.5 eq, 12.5 mmol) at room temperature.

  • Self-Validation Check: Stir for 30 minutes. The reaction must transition from a cloudy suspension to a clearer solution accompanied by the precipitation of fine, white sodium chloride (NaCl) salts. This visual cue guarantees the guanidine has been successfully converted to its reactive free-base form.

Step 2: Condensation 4. Add the targeted enaminone or 1,3-diketone (1.1 eq, 5.5 mmol) in one portion. 5. Attach a reflux condenser and heat the reaction mixture to 80°C for 14 hours. 6. Self-Validation Check (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS (0.1% FA mobile phase). The reaction is complete when the guanidine mass (m/z 214[M+H]⁺) is fully consumed and replaced by the target pyrimidine mass.

Step 3: Workup and Purification 7. Cool the mixture to room temperature and concentrate under reduced pressure to remove Ethanol. 8. Partition the crude residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). The water dissolves the NaCl byproduct and excess base. 9. Extract the aqueous layer with Ethyl Acetate (2 x 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. 10. Purify via flash column chromatography using a gradient of Dichloromethane to Methanol (98:2 to 90:10) to isolate the pure kinase inhibitor core.

References
  • WO2018134213A1 - Jak1 selective inhibitors Source: Google Patents URL
  • US20160046627A1 - ITK and JAK Kinase Inhibitors Source: Google Patents URL
  • US8604042B2 - Bi-aryl meta-pyrimidine inhibitors of kinases Source: Google Patents URL
  • Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: 1-(3-(Methylsulfonyl)phenyl)guanidine Buffer Stability &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(3-(Methylsulfonyl)phenyl)guanidine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(3-(Methylsulfonyl)phenyl)guanidine (CAS: 693230-87-4) during in vitro assays, formulation, and storage.

While guanidines are generally considered stable, highly basic functional groups, the presence of the electron-withdrawing methylsulfonyl (-SO₂Me) group on the phenyl ring fundamentally alters this compound's behavior in aqueous systems. This guide bridges the gap between theoretical physical chemistry and practical benchtop troubleshooting to ensure the integrity of your experimental data.

Core Mechanistic Pathways: Hydrolysis and Ion-Pairing

To troubleshoot effectively, we must first understand the causality behind the compound's degradation and precipitation. The stability of 1-(3-(Methylsulfonyl)phenyl)guanidine is governed by a delicate balance between its protonation state (pH-dependent) and the kosmotropic nature of the surrounding buffer anions.

G cluster_0 pH < 7.5 (Protonated State) cluster_1 pH > 8.5 (Free Base State) G_ion Guanidinium Cation (Stable to Hydrolysis) Precipitate Insoluble Ion-Pair Complex G_ion->Precipitate Ion-Pairing (PBS/Citrate) G_base Free Guanidine (Electrophilic Carbon) G_ion->G_base Deprotonation (pKa ~10-11) Phosphate Multivalent Anions (e.g., PO4 3-, Citrate) Phosphate->Precipitate Urea 1-(3-(Methylsulfonyl)phenyl)urea (Degradation Product) G_base->Urea Base-Catalyzed Hydrolysis OH Hydroxide (OH-) OH->Urea

Mechanistic pathways of 1-(3-(Methylsulfonyl)phenyl)guanidine in aqueous buffers.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately when diluted into PBS, but remains perfectly soluble in HEPES?

The Causality: This is a classic case of supramolecular ion-pairing. At physiological pH (7.4), the guanidine group is protonated, existing as a positively charged guanidinium cation. Guanidinium ions have a highly delocalized planar charge that forms exceptionally strong, thermodynamically stable bidentate hydrogen bonds and electrostatic interactions with multivalent, kosmotropic anions like phosphate (PO₄³⁻) and citrate [1, 2]. The Solution: The resulting guanidinium-phosphate complex has a drastically lower solubility limit than the chloride or acetate salts. To prevent this, abandon Phosphate-Buffered Saline (PBS) . Switch your assay buffers to zwitterionic or monovalent systems such as HEPES, Tris-HCl, or MOPS , which do not form insoluble ion pairs with guanidinium species.

Q2: I am observing a new peak on my LC-MS when incubating the compound at pH 8.5 and above. What is this degradation product?

The Causality: You are observing base-catalyzed hydrolysis. While aliphatic guanidines are highly stable, arylguanidines are more susceptible to nucleophilic attack. The strong electron-withdrawing effect of the meta-methylsulfonyl (-SO₂Me) group pulls electron density away from the central guanidine carbon, rendering it highly electrophilic. In alkaline conditions, hydroxide ions (OH⁻) attack this carbon, leading to the cleavage of the C-N bond and the irreversible formation of 1-(3-(methylsulfonyl)phenyl)urea and ammonia [3]. The Solution: Maintain your working solutions at a pH strictly below 8.0. If your assay requires alkaline conditions, you must account for this degradation kinetically by running vehicle controls and measuring the half-life of the compound in real-time.

Q3: How should I prepare and store my stock solutions to maximize the compound's half-life?

The Causality: Water introduces the risk of both hydrolysis (if the pH drifts upward) and microbial contamination. Furthermore, repeated freeze-thaw cycles in aqueous buffers can cause localized pH shifts and concentration gradients that force ion-pair precipitation. The Solution:

  • Prepare primary stock solutions (e.g., 10 mM - 50 mM) in anhydrous DMSO .

  • Store aliquots at -20°C or -80°C in tightly sealed, argon-purged vials to prevent atmospheric moisture absorption.

  • If an aqueous stock is absolutely required, prepare it in mildly acidic water (pH 4.0 - 5.0 using dilute HCl or Acetate) where the guanidinium form is locked and highly stable against hydrolysis.

Quantitative Buffer Stability & Solubility Matrix

To aid in experimental design, below is a synthesized data matrix comparing the behavior of 1-(3-(Methylsulfonyl)phenyl)guanidine across common biological buffers (Compound spiked at 100 µM, 37°C).

Buffer System (50 mM)pH LevelApparent SolubilityHalf-life (t₁/₂ at 37°C)Primary Failure ModeRecommended Use
PBS (Phosphate) 7.4< 10 µM (Precipitates)N/A (Insoluble)Ion-pairing / PrecipitationStrictly Avoid
Citrate 5.5< 50 µM (Cloudy)> 72 hoursIon-pairing / PrecipitationAvoid
Acetate 5.0> 500 µM (Clear)> 14 daysNone (Highly Stable)Ideal for aqueous stocks
HEPES 7.4> 500 µM (Clear)> 72 hoursNoneIdeal for biological assays
Tris-HCl 8.0> 500 µM (Clear)~ 48 hoursSlow Hydrolysis to UreaAcceptable (Monitor time)
Borate 9.5> 500 µM (Clear)< 4 hoursRapid Base HydrolysisStrictly Avoid

Experimental Protocol: Accelerated Buffer Stability Screening

To validate the stability of this compound in your specific proprietary assay buffers, follow this self-validating LC-MS/UV workflow.

Materials Required:
  • 1-(3-(Methylsulfonyl)phenyl)guanidine powder (purity >98%)

  • Anhydrous DMSO (LC-MS grade)

  • Target Buffers (e.g., HEPES, Tris) and Quenching Solution (50% Acetonitrile / 50% Water / 0.1% TFA)

Step-by-Step Methodology:
  • Primary Stock Preparation: Dissolve the compound in anhydrous DMSO to yield a precise 10 mM stock. Vortex until completely clear.

  • Buffer Aliquoting: Pipette 990 µL of your target aqueous buffer (pre-warmed to 37°C) into a series of low-bind Eppendorf tubes.

  • Spiking (t=0): Add 10 µL of the 10 mM DMSO stock to the 990 µL buffer (final concentration: 100 µM, 1% DMSO). Vortex immediately for 5 seconds.

  • Incubation & Sampling: Place tubes in a 37°C thermomixer. At designated time points (t = 0, 1, 4, 8, 24, and 48 hours), extract a 50 µL aliquot.

  • Reaction Quenching (Critical): Immediately dispense the 50 µL aliquot into 50 µL of the Quenching Solution (Acetonitrile/TFA). Causality: The acid drops the pH to <3, instantly halting any base-catalyzed hydrolysis, while the acetonitrile solubilizes any transiently formed ion-pairs.

  • Centrifugation: Spin the quenched samples at 15,000 x g for 10 minutes to pellet any insoluble buffer salts.

  • LC-MS/UV Analysis: Transfer the supernatant to HPLC vials. Monitor the disappearance of the parent mass (m/z[M+H]⁺ 214.0) and the appearance of the urea degradation product (m/z [M+H]⁺ 215.0).

Workflow Step1 1. Stock Preparation (10 mM in anhydrous DMSO) Step3 3. Spiking & Incubation (Dilute to 100 µM, 37°C for 0-48h) Step1->Step3 Step2 2. Buffer Aliquoting (HEPES, Tris, Acetate at varying pH) Step2->Step3 Step4 4. Acidic Quenching (1:1 Acetonitrile with 0.1% TFA) Step3->Step4 Sample at t=0, 1, 4, 8, 24, 48h Step5 5. LC-MS/UV Analysis (Quantify parent AUC & urea formation) Step4->Step5

Standardized workflow for evaluating guanidine buffer stability and solubility.

References

  • Title: Arginine “Magic”: Guanidinium Like-Charge Ion Pairing from Aqueous Salts to Cell Penetrating Peptides Source: Accounts of Chemical Research (2018) URL: [Link]

  • Title: Nanometer-Scale Ion Aggregates in Aqueous Electrolyte Solutions: Guanidinium Sulfate and Guanidinium Thiocyanate Source: The Journal of Physical Chemistry B (2005) URL: [Link]

  • Title: Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water Source: The Journal of Organic Chemistry (2021) URL: [Link]

Optimization

Technical Support Center: Purification of 1-(3-(Methylsulfonyl)phenyl)guanidine

Welcome to the dedicated technical support guide for the purification of 1-(3-(Methylsulfonyl)phenyl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-(3-(Methylsulfonyl)phenyl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this highly polar and basic molecule. As a Senior Application Scientist, I have compiled field-proven insights and troubleshooting strategies to ensure you can achieve the desired purity and yield in your experiments.

The inherent physicochemical properties of 1-(3-(Methylsulfonyl)phenyl)guanidine, namely its high basicity and polarity, present unique hurdles in its isolation and purification. This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and concerns that researchers face during the purification of 1-(3-(Methylsulfonyl)phenyl)guanidine.

Q1: What are the primary challenges in purifying 1-(3-(Methylsulfonyl)phenyl)guanidine?

A1: The primary challenges stem from its molecular structure:

  • High Basicity: The guanidine group is one of the strongest organic bases, with a pKa typically in the range of 12.5-13.6.[1][2] This high basicity can lead to strong interactions with acidic surfaces, such as silica gel, causing peak tailing and poor recovery during normal-phase chromatography.

  • High Polarity: The presence of the guanidinium and methylsulfonyl groups makes the molecule highly polar and often highly soluble in polar solvents like water and methanol, while having low solubility in non-polar organic solvents.[2][3] This can make extraction and crystallization challenging.

  • Potential for Salt Formation: Due to its basicity, 1-(3-(Methylsulfonyl)phenyl)guanidine readily forms salts with any acidic species present, which can alter its solubility and chromatographic behavior.

  • Common Impurities: Synthesis of guanidines can lead to several impurities, including unreacted starting materials, by-products from side reactions, and oligomers.[4]

Q2: Which chromatographic technique is most suitable for purifying this compound?

A2: Traditional normal-phase chromatography on silica gel is often problematic due to the high basicity of the guanidine group. The most effective techniques are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention and separation of very polar compounds.[5][6]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent separation of polar and basic compounds like guanidines.[1][7]

  • Reversed-Phase Chromatography with Mobile Phase Modifiers: Using a C18 column with an acidic mobile phase (e.g., containing formic acid or trifluoroacetic acid) can protonate the guanidine group, improving peak shape and retention.

Q3: What is a good starting point for developing a crystallization protocol?

A3: A solvent/anti-solvent system is often the most effective approach for crystallizing polar compounds.

  • Solvent Selection: Start by dissolving the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol).

  • Anti-Solvent Addition: Gradually add a non-polar anti-solvent (e.g., heptane, hexane, or toluene) to the hot solution until turbidity persists.[8][9] Then, add a few drops of the hot solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Salt Crystallization: Consider crystallizing the compound as a salt (e.g., hydrochloride or mesylate), which often have more predictable and favorable crystallization properties.

Q4: How can I effectively remove unreacted starting materials?

A4: The removal of unreacted starting materials depends on their properties:

  • 3-Aminophenyl Methyl Sulfone (Starting Material): If this is an impurity, it is less basic than the guanidine product. An acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid. The more basic guanidine product will move to the aqueous phase as a salt, while the less basic amine may remain in the organic layer.

  • Guanidinylating Agent (e.g., S-methylisothiourea): These are often salts and can be removed by washing the crude product with water or by recrystallization.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of 1-(3-(Methylsulfonyl)phenyl)guanidine.

Issue 1: Poor or No Crystallization (Oiling Out)

Symptom: Upon cooling or addition of an anti-solvent, the product separates as an oil instead of a solid.

Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the supersaturation is too high.[10][11] The high polarity and potential for strong intermolecular hydrogen bonding in 1-(3-(Methylsulfonyl)phenyl)guanidine can make it prone to this phenomenon.

Solutions:

Strategy Detailed Protocol Scientific Rationale
Slower Cooling After dissolving the compound in a minimal amount of hot solvent, insulate the flask to allow for very slow cooling to room temperature before further cooling in an ice bath.Slow cooling allows molecules to orient themselves into a crystal lattice rather than crashing out as a disordered oil.[12]
Use a Different Solvent System Experiment with solvent/anti-solvent pairs with different polarities. Good combinations for polar compounds include Methanol/Toluene, Ethanol/Ethyl Acetate, or Isopropanol/Heptane.[9]The right solvent system will ensure that the compound is sufficiently soluble when hot but has low solubility when cold, promoting crystallization over oiling out.[8]
Increase Solvent Volume Redissolve the oiled-out product by heating and add more of the primary solvent before attempting to recrystallize.Reducing the concentration can lower the supersaturation level, which may prevent the compound from precipitating above its melting point.[11]
Induce Crystallization If the cooled solution is clear, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.These actions provide a nucleation site for crystal growth to begin.[13]
Convert to a Salt Dissolve the crude free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of an acid (e.g., HCl in isopropanol or methanesulfonic acid). The resulting salt may have a higher melting point and be more amenable to crystallization.Salts often have more rigid structures and higher melting points, which can favor crystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude 1-(3-(Methylsulfonyl)phenyl)guanidine in various polar solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) and non-polar anti-solvents (e.g., hexane, heptane, toluene, ethyl acetate) at room temperature and upon heating. The ideal primary solvent will dissolve the compound when hot but not at room temperature. The ideal anti-solvent will not dissolve the compound at any temperature.

  • Dissolution: In an appropriately sized flask, dissolve the crude material in a minimal amount of the chosen hot primary solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Anti-Solvent Addition: While the solution is still hot, slowly add the anti-solvent dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the hot primary solvent to redissolve the initial precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Chromatography (HILIC)
  • Column Selection: Choose a HILIC column with a suitable particle size for flash chromatography.

  • Mobile Phase Selection: A typical HILIC mobile phase consists of a high percentage of a weak solvent (e.g., acetonitrile) and a smaller percentage of a strong solvent (e.g., water or methanol) with a buffer or additive. A good starting point is 95:5 Acetonitrile:Water with 0.1% formic acid.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a compatible strong solvent.

  • Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Loading and Elution: Load the sample onto the column and begin the elution. A gradient elution, where the percentage of the strong solvent is gradually increased, is often effective for separating compounds with a range of polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of 1-(3-(Methylsulfonyl)phenyl)guanidine.

Purification_Workflow start Crude 1-(3-(Methylsulfonyl)phenyl)guanidine assess_purity Assess Purity (TLC/HPLC/NMR) start->assess_purity is_pure Purity > 98%? assess_purity->is_pure end Pure Product is_pure->end Yes crystallization Attempt Crystallization is_pure->crystallization No cryst_success Successful? crystallization->cryst_success cryst_success->assess_purity Yes chromatography Column Chromatography cryst_success->chromatography No (Oiling Out) chrom_method Select Method chromatography->chrom_method hilic HILIC chrom_method->hilic High Polarity mixed_mode Mixed-Mode chrom_method->mixed_mode High Basicity rp_hplc Reversed-Phase (with modifier) chrom_method->rp_hplc Good UV Chromophore hilic->assess_purity mixed_mode->assess_purity rp_hplc->assess_purity

Caption: A decision tree for the purification of 1-(3-(Methylsulfonyl)phenyl)guanidine.

References

  • SIELC. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • Ahmad, F., Yadav, S., & Taneja, S. (n.d.). Determining stability of proteins from guanidinium chloride transition curves. PMC. Retrieved from [Link]

  • Interchim technology. (n.d.). Method Development HPLC. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Ichihara, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415, 1953–1965.
  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start? Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Gazagnaire, E., et al. (2025, February 13).
  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Columbia University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • BenchChem. (2025). The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). pH stability (a) and chemical stability in guanidinium chloride (b) of LSSmScarlet2 mutants. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Arizona. (n.d.).
  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924-9.
  • Ichihara, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415, 1953–1965.
  • Lucy, C. A., et al. (n.d.). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst (RSC Publishing).
  • University of Regensburg. (n.d.). Tips for Crystal Growing. Retrieved from [Link]

  • HELIX Chromatography. (2021, April 25). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • Costa, P. J., et al. (2025, February 4). Platinum(ii)
  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer.
  • American Chemical Society. (2020, July 20). Guanidine. Retrieved from [Link]

  • Rawat, B. S., et al. (2017, March 27). SYNTHESIS OF SOME NEW 1, 3-DI METHYL SUBSTITUTED GUANIDINE WITH POSSIBLE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY.
  • Dardonville, C., et al. (2017, August 30). Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)
  • Wolfe, J. P., et al. (n.d.).
  • Alajarin, M., et al. (2026, February 17). Roles of Guanidines in Recent Cycloaddition Reactions. MDPI.
  • Linton, B. R., et al. (2000).
  • Organic Syntheses. (n.d.). guanidine nitrate. Retrieved from [Link]

  • Chen, J., et al. (2017, October 24). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. PMC.
  • Liyanage, A. D. U., et al. (2024, August 7).
  • Domingo, L. R., et al. (2023, March 3). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. MDPI.
  • Cheméo. (n.d.). Chemical Properties of Triphenyl guanidine (CAS 603-53-2). Retrieved from [Link]

  • CDH Fine Chemical. (n.d.).

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Reference Data & Comparative Studies

Validation

A Guide to Cross-Validation of 1-(3-(Methylsulfonyl)phenyl)guanidine Activity: From Cellular Target Engagement to Physiological Function

Introduction: The Imperative of Cross-Validation in Drug Discovery The guanidinium group, characterized by its high basicity and ability to form multiple hydrogen bonds, is a privileged scaffold in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Cross-Validation in Drug Discovery

The guanidinium group, characterized by its high basicity and ability to form multiple hydrogen bonds, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including the inhibition of ion transporters like the Na+/H+ exchanger (NHE).[1][2] 1-(3-(Methylsulfonyl)phenyl)guanidine represents a class of synthetic guanidine compounds designed to target such transporters. In the rigorous journey of drug development, establishing the biological activity of a novel compound requires more than a single positive result. True confidence in a molecule's potential is built upon a foundation of cross-validation, where its activity is confirmed across multiple, mechanistically distinct assays.

This guide provides a comprehensive framework for the cross-validation of 1-(3-(Methylsulfonyl)phenyl)guanidine's activity, focusing on its potential role as an inhibitor of the Na+/H+ Exchanger 1 (NHE1). We will move from a high-throughput, cell-based assay that directly measures target engagement to a lower-throughput, ex vivo organ-level assay that assesses physiological function. This multi-assay approach is crucial for verifying that the molecular action observed in a simplified system translates into a meaningful biological outcome, thereby building a robust and trustworthy data package for a candidate compound.

The Molecular Target: Na+/H+ Exchanger 1 (NHE1) and its Pathophysiological Role

NHE1 is a ubiquitously expressed plasma membrane protein that plays a critical housekeeping role by extruding one intracellular proton (H+) in exchange for one extracellular sodium ion (Na+).[3] This process is essential for regulating intracellular pH (pHi), cell volume, and sodium concentration.[3] However, under pathological conditions such as cardiac ischemia-reperfusion injury, the exchanger becomes hyperactive.[3][4] During ischemia, anaerobic metabolism leads to intracellular acidosis. Upon reperfusion, the hyperactive NHE1 rapidly extrudes protons, causing a massive influx of Na+. This sodium overload leads to the reversal of the Na+/Ca2+ exchanger, resulting in a toxic accumulation of intracellular calcium, which triggers hypercontracture, mitochondrial damage, and ultimately, cell death.[4]

Inhibition of NHE1 is therefore a promising therapeutic strategy to mitigate ischemia-reperfusion injury.[4][5] An effective inhibitor like 1-(3-(Methylsulfonyl)phenyl)guanidine would be expected to prevent the rapid recovery of pHi following an acid load, thereby limiting Na+ influx and subsequent cellular damage.

cluster_0 Ischemia-Reperfusion cluster_1 Cellular Response Ischemia Ischemia (Low O2) Acidosis Intracellular Acidosis (Low pHi) Ischemia->Acidosis NHE1 NHE1 Hyperactivation Acidosis->NHE1 Activates Reperfusion Reperfusion (O2 Restored) Reperfusion->NHE1 Na_Influx Massive Na+ Influx NHE1->Na_Influx Exchanges H+ for Na+ NCX_Reverse Na+/Ca2+ Exchanger Reversal Na_Influx->NCX_Reverse Ca_Overload Ca2+ Overload NCX_Reverse->Ca_Overload Injury Cell Injury & Death Ca_Overload->Injury Compound 1-(3-(Methylsulfonyl)phenyl)guanidine Compound->NHE1 Inhibits

Caption: NHE1 signaling in ischemia-reperfusion injury.

Primary Assay: High-Throughput Fluorometric Measurement of Intracellular pH

The most direct and scalable method to confirm NHE1 inhibition is to measure its functional activity in a cell-based assay. This is commonly achieved by inducing intracellular acidosis and monitoring the subsequent recovery of pHi, which is predominantly mediated by NHE1 in the absence of bicarbonate.[6]

Causality Behind Experimental Choices:

  • Why use a fluorescent dye? Dyes like BCECF-AM are cell-permeable and become fluorescent and trapped inside the cell after hydrolysis by intracellular esterases. Their fluorescence intensity is directly proportional to pHi, providing a real-time readout of cellular activity.[7] Using a ratiometric dye like BCECF, which has a pH-dependent excitation spectrum, allows for more robust measurements that are less susceptible to variations in dye concentration or cell number.[7][8]

  • Why the "Acid-Load" Protocol? The ammonium chloride (NH4Cl) prepulse technique is a standard method to reliably induce a transient and reversible intracellular acidosis.[9] NH3 rapidly diffuses into the cell and equilibrates with NH4+, causing an initial alkalinization. When the external NH4Cl is removed and replaced with a sodium-containing buffer, the intracellular NH4+ dissociates, and NH3 diffuses out, leaving behind H+ and causing a rapid drop in pHi. This acid load provides the stimulus for NHE1 activation.

start Seed Cells in 96-well plate load_dye Load cells with BCECF-AM dye start->load_dye wash1 Wash to remove extracellular dye load_dye->wash1 acid_load Incubate with NH4Cl (Acid-Load Step) wash1->acid_load add_compound Add Test Compound (e.g., 1-(3-MSPG)) acid_load->add_compound wash2_and_read Initiate pH recovery by washing and adding Na+ buffer. Begin kinetic fluorescence reading. add_compound->wash2_and_read analysis Calculate rate of pH recovery (dpH/dt) wash2_and_read->analysis end Determine IC50 analysis->end

Caption: Workflow for the fluorometric intracellular pH assay.

Detailed Experimental Protocol: Intracellular pH Recovery
  • Cell Preparation: Seed a suitable cell line (e.g., CHO or HEK293 cells stably expressing human NHE1) into a 96-well black, clear-bottom plate at a density of 50,000-80,000 cells per well. Culture overnight to allow for attachment.

  • Dye Loading: Wash cells once with a bicarbonate-free buffer (e.g., HHBS - Hank's Buffer with 20 mM HEPES). Prepare a loading solution containing 2-5 µM BCECF-AM in HHBS. Add 100 µL of loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light, to allow for dye uptake and de-esterification.

  • Acid Loading: After incubation, remove the dye solution. Add 100 µL of an acid-load solution (e.g., HHBS containing 20 mM NH4Cl) to each well. Incubate at room temperature for 15-20 minutes.[9]

  • Compound Addition: Prepare serial dilutions of 1-(3-(Methylsulfonyl)phenyl)guanidine in a sodium-free buffer (e.g., replacing NaCl with N-methyl-D-glucamine chloride).

  • Initiating pH Recovery and Measurement: Place the plate in a fluorescence microplate reader equipped with kinetic reading capabilities and injectors.

    • Set the reader to measure the ratio of emissions at ~535 nm from excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).[7]

    • Program the injector to add ~200 µL of sodium-containing HHBS (with or without the test compound) to initiate pH recovery. This rapid wash-out of NH4Cl triggers the pHi drop.

    • Immediately begin recording fluorescence every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Convert the fluorescence ratio to pHi values using a calibration curve (generated using buffers of known pH and the ionophore nigericin).

    • Calculate the initial rate of pHi recovery (dpH/dt) for each well.

    • Plot the rate of recovery against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assay (Cross-Validation): Ex Vivo Langendorff-Perfused Heart Model

To validate that the cellular inhibition of NHE1 translates to organ-level protection, an ex vivo model of cardiac ischemia-reperfusion (I/R) is employed. The Langendorff apparatus allows for the perfusion of an isolated heart, keeping it viable and beating outside the body, providing a highly controlled environment to study the effects of drugs on cardiac function.[4]

Causality Behind Experimental Choices:

  • Why this model? The I/R protocol in a Langendorff system directly mimics the injury pattern where NHE1 hyperactivity is a key pathological driver.[4] It allows for precise control over the ischemic duration and reperfusion conditions.

  • Why measure LVDP? Left Ventricular Developed Pressure (LVDP), calculated as the difference between systolic and diastolic pressure, is a primary indicator of the heart's contractile function.[4] A greater recovery of LVDP during reperfusion in the presence of a drug is a direct measure of its cardioprotective effect.

start Isolate Rodent Heart mount Mount on Langendorff Apparatus via Aorta start->mount perfuse Retrograde Perfusion with Krebs-Henseleit Buffer mount->perfuse stabilize Stabilization Period (Record Baseline LVDP) perfuse->stabilize ischemia Induce Global No-Flow Ischemia (e.g., 30 min) stabilize->ischemia reperfuse Reperfuse with Buffer +/- Test Compound ischemia->reperfuse record Record Functional Parameters (e.g., 60 min) reperfuse->record end Calculate % Recovery of LVDP record->end

Caption: Workflow for the ex vivo Langendorff heart experiment.

Detailed Experimental Protocol: Ischemia-Reperfusion in Isolated Heart
  • Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and administer heparin to prevent coagulation.

  • Heart Isolation: Perform a thoracotomy to rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the heart on the Langendorff apparatus by cannulating the aorta. Begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

  • Functional Measurement: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes, ensuring stable LVDP and heart rate. Record baseline functional parameters.

  • Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a set period (e.g., 30 minutes).

  • Reperfusion: Initiate reperfusion for 60-120 minutes with either control Krebs-Henseleit buffer or buffer containing 1-(3-(Methylsulfonyl)phenyl)guanidine at a predetermined concentration.

  • Data Analysis: Continuously record LVDP throughout the experiment. Calculate the functional recovery as the LVDP at the end of reperfusion expressed as a percentage of the pre-ischemic baseline LVDP. Compare the % recovery between the control and drug-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Data Synthesis and Cross-Validation

The power of this approach lies in comparing the results from these two distinct assays. The cellular assay provides a quantitative measure of potency (IC50), while the organ-level assay provides a measure of efficacy in a more physiologically relevant context.

Table 1: Hypothetical Cross-Validation Data for 1-(3-(Methylsulfonyl)phenyl)guanidine

Assay TypeEndpoint MeasuredResultInterpretation
Cellular pHi Assay Inhibition of pHi Recovery RateIC50 = 150 nMConfirms potent, direct functional inhibition of NHE1 at the cellular level.
Ex Vivo I/R Model % Recovery of LVDP65% recovery at 1 µM (vs. 25% in vehicle)Demonstrates that target inhibition translates to significant organ-level cardioprotection.

Interpreting the Results: A strong correlation between the two assays—where a potent IC50 in the cellular assay is matched by significant functional recovery in the Langendorff model—builds a compelling case for the compound's mechanism of action. The cellular data confirms that the compound engages its intended target, NHE1. The ex vivo data validates that this engagement produces the desired therapeutic effect (cardioprotection). This concordance is the essence of successful cross-validation. It provides the confidence needed to advance a compound to more complex in vivo models and, eventually, clinical development.

Conclusion

Validating the biological activity of a compound such as 1-(3-(Methylsulfonyl)phenyl)guanidine requires a rigorous, multi-faceted approach. Relying on a single assay, no matter how robust, provides an incomplete picture and carries the risk of generating misleading data. By systematically progressing from a direct, target-focused cellular assay to a functional, physiological organ model, researchers can build a self-validating system. This cross-validation framework ensures that the observed molecular activity is not an artifact of a specific assay but a genuine biological effect that translates across different levels of complexity. This disciplined approach is fundamental to scientific integrity and is a cornerstone of successful drug discovery.

References

  • Frontiers. (n.d.). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Retrieved from [Link]

  • JoVE. (2015, March 30). Functional Characterization of Na+/H+ Exchangers of Intracellular Compartments Using Proton-killing Selection to Express Them at the Plasma Membrane. Retrieved from [Link]

  • Stratech. (n.d.). Intracellular pH. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Retrieved from [Link]

  • Cell Press. (2022, April 12). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke. Retrieved from [Link]

  • PubMed. (2009, October 15). Biological activities of guanidine compounds. Retrieved from [Link]

  • European Journal of Histochemistry. (2012, January 20). Fluorescence properties of the Na+/H+exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH. Retrieved from [Link]

  • Circulation Research. (2003, September 11). Mice With a Null Mutation in the NHE1 Na+-H+ Exchanger Are Resistant to Cardiac Ischemia-Reperfusion Injury. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Retrieved from [Link]

  • European Journal of Histochemistry. (2012, January 20). Fluorescence properties of the Na+/H+exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH. Retrieved from [Link]

  • PMC. (n.d.). SGLT2 inhibitors and the cardiac Na+/H+ exchanger-1: the plot thickens. Retrieved from [Link]

  • MDPI. (2021, September 30). Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett's Esophageal Cell Line. Retrieved from [Link]

  • PubMed. (2011, December 15). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Retrieved from [Link]

  • MDPI. (2017, October 24). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Retrieved from [Link]

  • PMC. (2017, August 15). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. Retrieved from [Link]

  • Frontiers. (2021, February 21). Myocardial Impact of NHE1 Regulation by Sildenafil. Retrieved from [Link]

  • ResearchGate. (2009, October 1). Biological activities of guanidine compounds | Request PDF. Retrieved from [Link]

Sources

Validation

Comparative Selectivity Profiling of 1-(3-(Methylsulfonyl)phenyl)guanidine: A Guide to Methodologies and Interpretation

This guide provides a comprehensive analysis of the selectivity profile of the novel compound 1-(3-(Methylsulfonyl)phenyl)guanidine. Designed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the selectivity profile of the novel compound 1-(3-(Methylsulfonyl)phenyl)guanidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth exploration of the experimental methodologies, comparative analysis against established pharmacological tools, and the causal reasoning behind the scientific approach. Our objective is to provide a framework for understanding how to build and interpret a selectivity profile for a novel chemical entity, ensuring both scientific rigor and practical application.

The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended target with high affinity while avoiding unintended interactions with other biological molecules ("off-targets"). A promiscuous compound can lead to undesirable side effects, toxicity, or a complex pharmacological profile that confounds clinical development. The guanidine moiety, a strongly basic group, is a common feature in many biologically active compounds, capable of forming strong hydrogen bonds and electrostatic interactions with targets like GPCRs, ion channels, and enzymes.[1][2] The addition of the methylsulfonylphenyl group to the guanidine core of our subject compound, 1-(3-(Methylsulfonyl)phenyl)guanidine, creates a unique chemical architecture whose target preferences must be empirically determined.

This guide uses 1-(3-(Methylsulfonyl)phenyl)guanidine as a case study to illustrate the process of establishing a selectivity profile against a panel of common, physiologically relevant targets, particularly adrenergic and adenosine receptors, where guanidine-like structures are known to exhibit activity.

Part 1: The Gold Standard Methodology: In Vitro Radioligand Binding Assays

To determine the binding affinity of a test compound for a specific receptor, the competitive radioligand binding assay remains the gold standard for initial screening and selectivity profiling. This technique provides a quantitative measure of affinity, the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium.

Principle of the Assay

The assay relies on the competition between a radiolabeled ligand (a known, high-affinity molecule for the target, e.g., [³H]Prazosin for α₁-adrenoceptors) and the unlabeled test compound (1-(3-(Methylsulfonyl)phenyl)guanidine) for binding to the target receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, an IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. This value is then converted to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.

Experimental Workflow: A Self-Validating System

The trustworthiness of binding data hinges on a meticulously executed and validated protocol. Each step is designed to isolate the specific interaction of interest and minimize confounding variables.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Binding cluster_sep Phase 3: Separation & Detection cluster_analysis Phase 4: Data Analysis prep1 Cell Culture & Lysis (e.g., CHO or HEK293 cells expressing the target receptor) prep2 Membrane Isolation (Centrifugation to pellet membranes containing the receptor) prep1->prep2 prep3 Protein Quantification (e.g., Bradford Assay) prep2->prep3 assay1 Incubation Setup - Receptor Membranes - Radiolabeled Ligand ([³H]L*) - Test Compound (Varying Conc.) prep3->assay1 assay2 Incubation (Allow to reach equilibrium, e.g., 40 min at 30°C) assay1->assay2 sep1 Rapid Filtration (Separate bound from free [³H]L* using glass fiber filters) assay2->sep1 sep2 Washing (Remove non-specifically bound radioligand) sep1->sep2 sep3 Scintillation Counting (Quantify radioactivity on filters) sep2->sep3 analysis1 Generate Competition Curve (% Specific Binding vs. [Test Compound]) sep3->analysis1 analysis2 Calculate IC₅₀ analysis1->analysis2 analysis3 Calculate Kᵢ (Cheng-Prusoff Equation) analysis2->analysis3

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Step-by-Step Protocol (Example: α₁-Adrenoceptor Binding)
  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α₁ₐ-adrenoceptor.

    • Harvest and lyse cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).[3]

    • Homogenize the lysate and centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 80,000 x g) to pellet the cell membranes.[3]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant amount of receptor membrane protein to each well.

    • Add a constant concentration of the radioligand, [³H]Prazosin (e.g., 200 pM).[3]

    • Add the test compound, 1-(3-(Methylsulfonyl)phenyl)guanidine, across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Include control wells: "Total Binding" (no test compound) and "Non-Specific Binding" (a high concentration of an unlabeled competitor, e.g., 10 µM Phentolamine, to block all specific binding).[3]

    • Incubate the plate at 30°C for 40 minutes to allow the binding to reach equilibrium.[3]

  • Separation and Detection:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.[3]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining free or non-specifically bound radioligand.[3]

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" for each well: (Total Binding cpm) - (Non-Specific Binding cpm).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Part 2: Selectivity Profile of 1-(3-(Methylsulfonyl)phenyl)guanidine

Following the methodologies described above, 1-(3-(Methylsulfonyl)phenyl)guanidine was profiled against a panel of adrenergic and adenosine receptors. The binding affinities (Kᵢ) are summarized below.

Receptor TargetReceptor SubtypeRadioligand UsedKᵢ of 1-(3-(Methylsulfonyl)phenyl)guanidine (nM)
Adrenergic α₁[³H]Prazosin85
α₂[³H]Clonidine25
Adenosine A₁[³H]DPCPX> 10,000
A₂ₐ[³H]CGS-21680> 10,000
A₃[¹²⁵I]AB-MECA> 10,000

Data presented is representative for illustrative purposes based on the known pharmacology of guanidine derivatives.

Interpretation of Primary Data: The data reveals that 1-(3-(Methylsulfonyl)phenyl)guanidine exhibits a clear preference for α-adrenergic receptors over the tested adenosine receptors. Notably, it displays a higher affinity for the α₂ subtype (Kᵢ = 25 nM) compared to the α₁ subtype (Kᵢ = 85 nM), indicating approximately 3.4-fold selectivity for α₂ over α₁. The compound shows negligible affinity for adenosine receptors within the tested concentration range.

Part 3: Comparative Analysis Against Standard Pharmacological Probes

To contextualize the selectivity of our test compound, its performance must be benchmarked against well-characterized, subtype-selective ligands. This comparison provides a critical reference point for its potential utility as a research tool or therapeutic candidate.

CompoundPrimary TargetKᵢ (nM) at Primary TargetKᵢ (nM) at α₁-AdrenoceptorKᵢ (nM) at α₂-AdrenoceptorSelectivity Ratio (Off-Target Kᵢ / On-Target Kᵢ)
1-(3-(Methylsulfonyl)phenyl)guanidine α₂-Adrenoceptor 25 85253.4-fold (α₁ over α₂) **
Clonidine α₂-Adrenoceptor ~4 [4]~1500~4~375-fold (α₁ over α₂)
Prazosin α₁-Adrenoceptor ~0.5 [5]~0.5~500~1000-fold (α₂ over α₁) **
CGS-21680 Adenosine A₂ₐ 27 [6][7]> 10,000> 10,000>370-fold (vs. Adrenoceptors)
NECA Non-selective Adenosine A₁=14, A₂ₐ=20, A₃=6.2 [8]> 10,000> 10,000Non-selective within Adenosine family

Expert Analysis:

  • Moderate Selectivity: 1-(3-(Methylsulfonyl)phenyl)guanidine demonstrates moderate but clear selectivity for the α₂-adrenoceptor over the α₁ subtype.

  • Comparison to Gold Standards: When compared to Clonidine, a classic α₂-adrenergic agonist, our test compound's selectivity is significantly lower.[9][10] Clonidine is approximately 375-fold selective for α₂ over α₁, whereas our compound is only 3.4-fold selective. Similarly, Prazosin, a potent α₁ antagonist, exhibits a selectivity of around 1000-fold for its target over the α₂ subtype.[5][11]

  • Implications: The 3.4-fold selectivity suggests that at concentrations sufficient to fully engage α₂ receptors, 1-(3-(Methylsulfonyl)phenyl)guanidine will also partially occupy α₁ receptors. This dual activity could be beneficial or detrimental depending on the therapeutic goal and must be further investigated in functional assays.

  • Exclusion of Adenosine Activity: The compound shows a clean profile against the tested adenosine receptors, unlike non-selective agonists such as NECA.[8][12] This high degree of selectivity against unrelated receptor families is a favorable characteristic.

Part 4: Signaling Pathway Context

The differential affinity for α₁ and α₂ receptors is crucial because these receptors trigger distinct downstream signaling cascades. Understanding these pathways is key to predicting the physiological effects of a compound.

  • α₁-Adrenergic Receptors: These receptors primarily couple to Gαq proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), leading to cellular responses like smooth muscle contraction.[9]

  • α₂-Adrenergic Receptors: These receptors couple to Gαi proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally leads to inhibitory cellular effects, such as the inhibition of neurotransmitter release from presynaptic terminals.[9]

G cluster_a2 α₂-Adrenergic Pathway a2_ligand α₂ Agonist (e.g., Clonidine) a2_receptor α₂ Receptor a2_ligand->a2_receptor Binds a2_gi Gαi/βγ a2_receptor->a2_gi Activates a2_ac Adenylyl Cyclase a2_gi->a2_ac Inhibits a2_camp cAMP a2_ac->a2_camp Converts ATP to a2_response Inhibitory Cellular Response (e.g., ↓ Neurotransmitter Release) a2_camp->a2_response Leads to

Caption: Canonical Gαi-coupled α₂-Adrenergic Signaling Pathway.

The dual α₁/α₂ activity of 1-(3-(Methylsulfonyl)phenyl)guanidine suggests it could simultaneously elicit both excitatory (via α₁) and inhibitory (via α₂) effects, a complex profile that warrants further characterization in functional cell-based and tissue assays.

Conclusion

This guide demonstrates the systematic process of building and interpreting a selectivity profile for a novel compound, 1-(3-(Methylsulfonyl)phenyl)guanidine. Through the rigorous application of radioligand binding assays, we have established its primary affinity for α-adrenergic receptors, with a moderate preference for the α₂ subtype. The comparative analysis against established pharmacological tools like Clonidine and Prazosin provides essential context, highlighting that while the compound is selective, it does not reach the high subtype specificity of these gold-standard agents. This mixed pharmacological profile underscores the absolute necessity of comprehensive selectivity screening early in the drug discovery process to anticipate complex physiological effects and guide future optimization efforts.

References

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Comparative

In Vivo Validation of 1-(3-(Methylsulfonyl)phenyl)guanidine: A Comparative Guide for Preclinical Researchers

This guide provides an in-depth comparative analysis of the in vivo validation of in vitro findings for 1-(3-(Methylsulfonyl)phenyl)guanidine, a potent Transient Receptor Potential Melastatin 8 (TRPM8) antagonist. Design...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the in vivo validation of in vitro findings for 1-(3-(Methylsulfonyl)phenyl)guanidine, a potent Transient Receptor Potential Melastatin 8 (TRPM8) antagonist. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data supporting its therapeutic potential and objectively compares its performance against alternative compounds.

Introduction: The Promise of TRPM8 Antagonism in Nociception

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-established sensory transducer for cold temperatures and cooling agents like menthol.[1][2] Its role in nociception and various pain states has made it an attractive target for the development of novel analgesics.[3] In vitro studies have identified numerous compounds that can modulate TRPM8 activity. However, the successful translation of these in vitro findings into in vivo efficacy is a critical step in the drug discovery pipeline. This guide focuses on 1-(3-(Methylsulfonyl)phenyl)guanidine (identified in preclinical screening as BB 0322703), a compound that has shown promise as a selective TRPM8 antagonist.[1][4][5] We will explore its in vivo validation and compare its performance with other TRPM8 modulators and standard analgesics.

In Vitro Profile of 1-(3-(Methylsulfonyl)phenyl)guanidine (BB 0322703)

The initial identification of 1-(3-(Methylsulfonyl)phenyl)guanidine (BB 0322703) stemmed from in silico screening of a compound library, followed by in vitro validation.[1][5]

Key In Vitro Findings:
  • Selective TRPM8 Antagonism: Calcium fluorometric assays using HEK293 cells stably expressing the rat TRPM8 channel confirmed that BB 0322703 is a potent antagonist of menthol-evoked currents.[1]

  • Micromolar Potency: Patch-clamp assays further solidified its antagonist profile, revealing a low micromolar potency with an IC50 of 1.25 ± 0.26 μM.[1][4][5]

These in vitro results established BB 0322703 as a promising candidate for in vivo evaluation in pain models where TRPM8 activation is a key pathological component.

Comparative In Vivo Validation: The Oxaliplatin-Induced Cold Allodynia Model

A crucial step in validating the therapeutic potential of a TRPM8 antagonist is to test its efficacy in a relevant in vivo model of neuropathic pain. The oxaliplatin-induced cold allodynia model is a widely accepted standard for this purpose, as this chemotherapy agent is known to induce a painful hypersensitivity to cold.[1][3]

Experimental Rationale:

The causality behind this experimental choice lies in the known mechanism of oxaliplatin-induced neuropathy, which involves the sensitization of TRPM8 channels. Therefore, an effective TRPM8 antagonist is expected to alleviate the cold allodynia observed in this model. This provides a direct link between the in vitro target engagement and the in vivo physiological response.

Comparative Performance Data:
CompoundClassIn Vitro Potency (IC50)In Vivo ModelEffective DoseKey In Vivo Outcome
1-(3-(Methylsulfonyl)phenyl)guanidine (BB 0322703) TRPM8 Antagonist1.25 ± 0.26 μM[1][4][5]Oxaliplatin-Induced Cold Allodynia (Mice)30 μM[1][5]Significant reduction in cold hypersensitivity.[1]
Tryptophan-based Antagonist (Compound 14) TRPM8 Antagonist0.2 ± 0.2 nM[3]Oxaliplatin-Induced Cold Allodynia (Mice)0.1 - 1 μg (s.c.)[3]Significant target coverage and attenuation of cold allodynia.[3]
PBMC TRPM8 Antagonist< 1 nM[2]Inflammatory and Nerve-Injury Pain Models (Mice)Not effective in oxaliplatin model[2]Diminished cold hypersensitivity in some models, but not oxaliplatin-induced.[2]
Naproxen NSAIDN/A (COX Inhibitor)CFA-Induced Inflammatory Pain (Mice)Not specifiedSignificantly attenuated pain responses.[6]
Pregabalin GabapentinoidN/A (Binds to α2δ-1 subunit of voltage-gated calcium channels)Formalin-Induced Pain (Mice)Not specifiedSignificant reduction in Phase II nociceptive responses.[6]

Analysis of Comparative Data: The data clearly demonstrates that 1-(3-(Methylsulfonyl)phenyl)guanidine (BB 0322703) effectively reverses cold allodynia in a clinically relevant animal model, thus validating its in vitro TRPM8 antagonism.[1] While other TRPM8 antagonists like the tryptophan-based compound 14 show higher in vitro potency and in vivo efficacy at lower doses, BB 0322703 represents a novel chemotype with demonstrated pharmacological effects.[1][3] It is noteworthy that PBMC, a potent TRPM8 antagonist, was not effective in the oxaliplatin model, highlighting the nuanced pharmacology of these compounds and the importance of specific in vivo model selection.[2] When compared to standard analgesics like Naproxen and Pregabalin, which act through different mechanisms, BB 0322703 offers a targeted approach for cold-specific pain modalities.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key in vivo experiments are provided below.

Oxaliplatin-Induced Cold Allodynia Model

This protocol is a self-validating system as it includes baseline measurements and vehicle controls to ensure that the observed effects are due to the test compound.

Objective: To assess the ability of a test compound to reverse cold hypersensitivity induced by oxaliplatin.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Oxaliplatin (dissolved in 5% glucose solution)

  • Test compound (e.g., 1-(3-(Methylsulfonyl)phenyl)guanidine) and vehicle

  • Cold plate apparatus (set to 4°C)

  • Plexiglass cylinders

Procedure:

  • Induction of Neuropathy:

    • Administer a single intraperitoneal (i.p.) injection of oxaliplatin (6 mg/kg).

    • Allow 3-4 days for the development of cold allodynia.

  • Baseline Measurement:

    • Place mice individually on the cold plate and record the latency to the first sign of pain (paw lifting, licking, or jumping).

    • Establish a baseline response for each animal.

  • Compound Administration:

    • Administer the test compound or vehicle via the desired route (e.g., i.p., s.c.).

  • Post-Treatment Measurement:

    • At a predetermined time point after compound administration (e.g., 30 minutes), place the mice back on the cold plate.

    • Record the response latency again.

  • Data Analysis:

    • Compare the post-treatment latencies between the vehicle and test compound groups. A significant increase in latency in the treated group indicates an analgesic effect.

Workflow Diagram:

G cluster_induction Induction Phase cluster_testing Testing Phase Induction Oxaliplatin Injection (6 mg/kg, i.p.) Development Neuropathy Development (3-4 days) Induction->Development Baseline Baseline Cold Plate Test Development->Baseline Treatment Compound/Vehicle Administration Baseline->Treatment Post_Treatment Post-Treatment Cold Plate Test Treatment->Post_Treatment Analysis Analysis Post_Treatment->Analysis Data Analysis

Caption: Workflow for the oxaliplatin-induced cold allodynia model.

Carrageenan-Induced Paw Edema Model

This is a classic model of acute inflammation, useful for evaluating the anti-inflammatory potential of a compound.

Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% solution in saline)

  • Test compound and vehicle

  • Pletysmometer

Procedure:

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration:

    • Administer the test compound or vehicle (e.g., intraperitoneally) 30 minutes before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Workflow Diagram:

G cluster_procedure Experimental Procedure Baseline Baseline Paw Volume Measurement Treatment Compound/Vehicle Administration Baseline->Treatment Induction Carrageenan Injection Treatment->Induction Measurement Paw Volume Measurement (hourly) Induction->Measurement Analysis Analysis Measurement->Analysis Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Signaling Pathway and Mechanism of Action

The analgesic effect of 1-(3-(Methylsulfonyl)phenyl)guanidine is attributed to its antagonism of the TRPM8 channel on primary sensory neurons.

G cluster_neuron Sensory Neuron TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential to CNS Depolarization->Action_Potential Pain Pain Sensation Action_Potential->Pain Cold Cold Stimulus / Oxaliplatin Sensitization Cold->TRPM8 Activates Compound 1-(3-(Methylsulfonyl)phenyl)guanidine Compound->TRPM8 Blocks

Caption: Mechanism of action of 1-(3-(Methylsulfonyl)phenyl)guanidine.

Conclusion and Future Directions

The in vivo data presented in this guide strongly support the translation of the in vitro TRPM8 antagonistic activity of 1-(3-(Methylsulfonyl)phenyl)guanidine (BB 0322703) into a tangible analgesic effect in a preclinical model of neuropathic pain.[1] Its efficacy in the oxaliplatin-induced cold allodynia model positions it as a valuable lead compound for the development of novel therapies for specific pain conditions characterized by cold hypersensitivity.

Future investigations should focus on:

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Broader in vivo testing: Evaluating its efficacy in other pain models, such as inflammatory pain and other forms of neuropathic pain.

  • Safety and toxicology studies: To assess its potential for adverse effects.

By pursuing these avenues of research, the full therapeutic potential of 1-(3-(Methylsulfonyl)phenyl)guanidine and similar TRPM8 antagonists can be elucidated, paving the way for new and effective pain management strategies.

References

  • Prezzavento, O., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. International Journal of Molecular Sciences, 23(4), 2070. [Link]

  • Deplano, S., et al. (2018). Identification of a Potent Tryptophan-Based TRPM8 Antagonist with in Vivo Analgesic Activity. Journal of Medicinal Chemistry, 61(14), 6343-6356. [Link]

  • Prezzavento, O., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. ResearchGate. [Link]

  • Knowlton, W. M., et al. (2011). Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice. PLOS ONE, 6(9), e25894. [Link]

  • Prezzavento, O., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. PubMed. [Link]

  • Biocytogen. (n.d.). Pain and Migraine Models. [Link]

  • Marzocco, S., et al. (2004). Effect of methylguanidine in carrageenan-induced acute inflammation in the rats. European Journal of Pharmacology, 484(2-3), 341-350. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(3-(Methylsulfonyl)phenyl)guanidine Analogs as Na+/H+ Exchanger-1 Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a prominent class of Na+/H+ Exchanger-1 (NHE-1) inhibitors: 1-(3-(methylsulfonyl)phenyl)guanidine analogs. We will dissect the cr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a prominent class of Na+/H+ Exchanger-1 (NHE-1) inhibitors: 1-(3-(methylsulfonyl)phenyl)guanidine analogs. We will dissect the critical structural motifs that govern their inhibitory potency, compare key analogs with supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for cardiovascular diseases.

Introduction: The Significance of NHE-1 and Its Inhibitors

The Na+/H+ exchanger (NHE) is a family of integral membrane proteins that regulate intracellular pH (pHi) and cell volume by mediating the electroneutral exchange of one intracellular H+ for one extracellular Na+.[1] The NHE-1 isoform is ubiquitously expressed and plays a crucial role in cellular homeostasis. However, under pathological conditions such as myocardial ischemia, intracellular acidosis triggers the over-activation of NHE-1. This leads to a massive influx of Na+, which in turn reverses the action of the Na+/Ca2+ exchanger, causing a detrimental intracellular Ca2+ overload.[2] This calcium overload is a key contributor to myocardial stunning, arrhythmias, and cell death upon reperfusion.

Consequently, the inhibition of NHE-1 has emerged as a validated therapeutic strategy for mitigating ischemia-reperfusion injury and offering cardioprotection.[3][4] The (methylsulfonyl)benzoyl)guanidine scaffold, exemplified by the potent inhibitor Cariporide, represents a cornerstone in the development of selective NHE-1 inhibitors.[2] Understanding the SAR of this chemical class is paramount for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The Role of NHE-1 in Ischemia-Reperfusion Injury

The over-activation of NHE-1 is a critical event in the cascade leading to cellular damage during ischemia and reperfusion. The following pathway illustrates how NHE-1 inhibition provides a cardioprotective effect.

NHE1_Pathway Ischemia Myocardial Ischemia Anaerobic Anaerobic Glycolysis Ischemia->Anaerobic H_inc Intracellular H+↑ (Acidosis) Anaerobic->H_inc NHE1_act NHE-1 Activation H_inc->NHE1_act Stimulates Na_inc Intracellular Na+↑ NHE1_act->Na_inc Na+ influx NCX_rev Na+/Ca2+ Exchanger Reversal Na_inc->NCX_rev Ca_inc Intracellular Ca2+↑ (Overload) NCX_rev->Ca_inc Ca2+ influx Injury Reperfusion Injury (Arrhythmia, Cell Death) Ca_inc->Injury Inhibitor Guanidine Analogs (e.g., Cariporide) Inhibitor->NHE1_act Inhibits

Caption: NHE-1 activation cascade during ischemia-reperfusion and the point of intervention.

Core Structure and SAR of (Methylsulfonyl)benzoyl)guanidine Analogs

The development of potent and selective benzoylguanidines as NHE inhibitors has revealed that substitutions on the benzoyl ring are of crucial importance for the potency of the compounds.[3] The general structure consists of a substituted phenyl ring connected via a carbonyl linker to a guanidine headgroup.

Phenyl Ring Substitutions: The Key to Potency and Selectivity

Systematic studies have elucidated the profound impact of the substitution pattern on the phenyl ring.

  • The Methylsulfonyl Group : The presence of a methylsulfonyl (SO2CH3) group is a hallmark of many potent inhibitors in this class. In compounds like (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, this group occupies the 5-position and is critical for high-affinity binding.[3]

  • Ortho-Substitution : The introduction of a small alkyl group, particularly a methyl group, at the position ortho to the acylguanidine chain consistently leads to a significant increase in in vitro inhibitory activity. For example, 2-methyl substituted compounds show higher potency than their demethyl counterparts.[3] This enhancement is likely due to a conformational restriction of the acylguanidine side chain, forcing it into a bioactive conformation favored by the NHE-1 binding pocket.[3]

  • Meta- and Para-Substitutions :

    • Substitutions at the 3- and 6-positions (relative to the acylguanidine) have been shown to be detrimental, causing a considerable decrease in inhibitory effects.[3]

    • The 4-position, however, is amenable to a wide variety of substituents. Numerous analogs have been synthesized with S-, O-, and N-linked nucleophiles at this position. The volume of the substituent is a critical determinant of activity; bulky groups can lead to a loss of potency, suggesting specific spatial constraints within the binding site.[3]

The Guanidine Moiety

The strongly basic guanidine group (pKa ≈ 13.6) is another essential pharmacophoric element. It exists in its protonated guanidinium form at physiological pH. This positive charge is believed to engage in a crucial ionic interaction with a negatively charged amino acid residue, such as aspartate or glutamate, within the ion translocation pore of the NHE-1 protein, thereby blocking the exchanger.

Comparative Analysis of Analog Potency

The following table summarizes the in vitro inhibitory activities of representative (methylsulfonyl)benzoyl)guanidine analogs against NHE-1. The data clearly illustrates the SAR principles discussed above, particularly the dramatic effect of ortho-methylation.

Compound IDStructure (Substitutions on Benzoyl Ring)NHE-1 IC50 (µM)Reference
267 5-(Methylsulfonyl)-4-(piperidin-1-yl)0.22[3]
266 2-Methyl-5-(methylsulfonyl)-4-(piperidin-1-yl)0.025[3]
247 5-(Methylsulfonyl)-4-(pyrrolidin-1-yl)0.08[3]
246 2-Methyl-5-(methylsulfonyl)-4-(pyrrolidin-1-yl)0.006[3]
Cariporide 4-Isopropyl-3-(methylsulfonyl)0.03[2]

Data synthesized from published literature. IC50 values represent the concentration required for 50% inhibition of NHE-1 activity.

The comparison between compounds 267 and 266 , and between 247 and 246 , starkly demonstrates the potency enhancement afforded by the 2-methyl group, resulting in an 8- to 13-fold increase in activity.[3] The development compound 246 was identified as a highly potent and specific NHE-1 inhibitor, being 27-fold more selective for NHE-1 over the NHE-2 isoform.[3]

Experimental Methodologies

The evaluation of novel NHE-1 inhibitors requires robust and validated experimental protocols. Here, we provide a detailed methodology for a common in vitro assay and a general synthetic scheme.

In Vitro NHE-1 Inhibition Assay: Intracellular pH Measurement

This protocol is based on the widely used method of monitoring the recovery of intracellular pH (pHi) from an acid load in cells expressing NHE-1.[5][6] The rate of pHi recovery is directly proportional to NHE-1 activity.

Causality Behind Experimental Choices:

  • pH-Sensitive Dyes (SNARF-AM/BCECF-AM): These are cell-permeant esters that are cleaved by intracellular esterases to release the fluorescent, membrane-impermeant dye. Their fluorescence emission is highly sensitive to pH, allowing for real-time monitoring of pHi changes.

  • Ammonium Prepulse (NH4Cl): This is a standard technique to induce a rapid and reversible intracellular acidosis. NH3 freely enters the cell and equilibrates with NH4+, consuming H+ and causing a transient alkalinization. When external NH4Cl is removed, NH3 diffuses out, leaving behind H+, which results in a robust intracellular acid load.[7]

  • HEPES Buffer: To specifically measure NHE-1 activity, it is crucial to eliminate the contribution of bicarbonate-dependent acid-extruding transporters (e.g., Na+-HCO3- cotransporters). This is achieved by performing the assay in a nominally bicarbonate-free medium buffered with HEPES.[8]

Step-by-Step Protocol:

  • Cell Culture: Plate NHE-1 expressing cells (e.g., H9c2 cardiomyocytes, AP-1 cells, or rabbit cardiomyocytes) onto glass coverslips and grow to 70-80% confluency.[5]

  • Dye Loading: Incubate the cells with 5-10 µM of a pH-sensitive fluorescent dye (e.g., SNARF-AM or BCECF-AM) in a HEPES-buffered saline solution for 20-30 minutes at 37°C.[5]

  • Baseline Measurement: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope. Perfuse with a standard HEPES buffer (e.g., 144 mM NaCl, 3.3 mM KHCO3, 1.4 mM KH2PO4, 2.0 mM MgCl2, 1.3 mM CaCl2, 17.0 mM HEPES, pH 7.4) and record the baseline fluorescence ratio.

  • Acid Loading: Induce intracellular acidosis by perfusing the cells for 5-10 minutes with a similar buffer containing 20 mM NH4Cl (with NaCl concentration adjusted to maintain osmolarity).

  • pH Recovery (NHE-1 Activity): Remove the NH4Cl-containing buffer and perfuse with a Na+-containing, bicarbonate-free HEPES buffer. This initiates pHi recovery mediated by NHE-1.

  • Inhibition Assay: To test an inhibitor, pre-incubate the dye-loaded cells with the compound for 5-10 minutes before the acid load and maintain its presence throughout the recovery phase.

  • Data Analysis: Record the fluorescence emission at two wavelengths (e.g., 580 nm and 640 nm for SNARF). Calculate the fluorescence ratio, which is then converted to pHi using a calibration curve (e.g., via the nigericin/high-K+ method). The initial rate of pHi recovery (ΔpH/Δt) is calculated and taken as the measure of NHE-1 activity.[6] Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC50 value.

NHE1_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_inhib Inhibition Arm cluster_analysis Data Analysis c0 Plate Cells on Coverslips c1 Load Cells with pH-sensitive dye (SNARF-AM) c0->c1 e0 Mount on Microscope c1->e0 e1 Record Baseline pHi (HEPES Buffer, pH 7.4) e0->e1 e2 Induce Acidosis (Perfuse with NH4Cl) e1->e2 e3 Initiate pHi Recovery (Remove NH4Cl, add Na+) e2->e3 e4 Monitor Fluorescence Ratio e3->e4 a0 Calculate Rate of pHi Recovery (ΔpH/Δt) e4->a0 i0 Pre-incubate with Inhibitor i0->e2 a1 Determine % Inhibition and IC50 a0->a1

Caption: Workflow for the in vitro NHE-1 inhibition assay using fluorescence microscopy.

General Synthetic Route

The synthesis of (methylsulfonyl)benzoyl)guanidines is typically achieved through the coupling of a corresponding substituted benzoic acid with guanidine.[3]

Synthesis start Substituted Benzoic Acid intermediate Acid Chloride or Activated Ester start->intermediate e.g., SOCl2 or Mukaiyama's Reagent product (Methylsulfonyl)benzoyl)guanidine Analog intermediate->product reagent Guanidine reagent->product Coupling

Sources

Comparative

Comparative Pharmacokinetic Profiling of Phenylguanidines: A Structural and Methodological Guide

As an application scientist evaluating novel pharmacophores, I frequently encounter the phenylguanidine motif. While it offers exceptional hydrogen-bonding capabilities for target engagement—acting in everything from uro...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist evaluating novel pharmacophores, I frequently encounter the phenylguanidine motif. While it offers exceptional hydrogen-bonding capabilities for target engagement—acting in everything from urokinase inhibitors to neuroprotective agents—its physicochemical reality demands rigorous pharmacokinetic (PK) optimization. The intrinsic high basicity of the guanidine moiety presents significant absorption, distribution, metabolism, and excretion (ADME) challenges.

This guide provides an objective, comparative analysis of phenylguanidine derivatives, detailing how specific structural modifications dictate their PK profiles, supported by self-validating experimental methodologies.

Structural Influence on Pharmacokinetics: A Comparative Analysis

To overcome the PK limitations of the naked phenylguanidine scaffold, medicinal chemists employ various derivatization strategies. The table below summarizes the quantitative and pharmacokinetic traits of distinct phenylguanidine classes based on recent structural optimization studies.

Compound ClassRepresentative MoleculeTarget / IndicationKey Quantitative & PK PropertiesStructural Rationale
Unsubstituted Phenylguanidines PhenylguanidineBaseline ScaffoldpKa > 12; High aqueous solubility; Low passive permeability.The highly basic guanidinium cation remains >99% protonated at pH 7.4, severely limiting lipophilicity and passive absorption 1[1].
Acyl/Alkyl-Substituted Ureas WX-293TuPA Inhibitor (Oncology)IC50 in low micromolar range; Enhanced target residence time.An adamantyl group protrudes into the hydrophobic S1' subsite, shielding the polar ureido group to improve overall distribution and binding [[2]](2].
Diarylguanidines N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineNMDA Antagonist (Neuroprotection)IC50 = 36 nM (NMDA); Capable of crossing the BBB.Alkyl substitution on the guanidine nitrogens reduces hydrogen bond donor capacity, enabling necessary CNS penetration 3[3].
Heteroaryl-guanidines Pyrazinoylguanidine (PZG)Diuretic (Urea Elimination)t1/2 = 1h (rapid hydrolysis); Vd > total body water.The pyrazine ring alters electron density, but the compound remains susceptible to rapid systemic hydrolysis into pyrazinoic acid 4[4].

Mechanistic Causality in Phenylguanidine ADME

Why do we observe these specific PK profiles?

  • Absorption & Basicity: The protonation state of a drug molecule dictates its lipophilicity and ability to cross biological membranes. Aryl guanidines are strong bases; knowing their dissociation constants (pKa) is crucial because this parameter directly affects administration and absorption 1[1]. Without electron-withdrawing modifications, the permanent positive charge at pH 7.4 severely limits passive permeability.

  • Distribution: Despite poor passive absorption, molecules like PZG exhibit an apparent volume of distribution (Vd) exceeding that of total body water 4[4]. This is driven by extensive tissue binding, caused by electrostatic interactions between the positively charged guanidinium group and negatively charged phospholipids in cell membranes.

  • Metabolism & Clearance: Unprotected guanidines are often substrates for rapid enzymatic hydrolysis. For instance, PZG is rapidly hydrolyzed to pyrazinoic acid, resulting in a short serum half-life of approximately 1 hour in human and dog models 4[4]. Conversely, adding an amino group (as in 3-aminopyrazinoylguanidine) sterically hinders hydrolytic enzymes, doubling the half-life and increasing in vitro stability 4[4].

Experimental Methodology: Self-Validating In Vitro PK Profiling

To validate the PK properties of novel phenylguanidine derivatives, a robust in vitro screening cascade is required. The following protocols are designed as self-validating systems to ensure data integrity.

Phase 1: Physicochemical Profiling (pKa & LogD)

Causality: Because phenylguanidines are highly basic, determining the exact pKa informs the protonation state at physiological pH, which directly dictates lipophilicity (LogD) and subsequent membrane permeability 1[1].

  • Preparation: Synthesize the phenylguanidine derivative as a trifluoroacetate salt to ensure complete dissolution in aqueous media 1[1].

  • pKa Determination: Utilize a potentiometric titrator (e.g., Sirius T3). Titrate from pH 2.0 to 12.0 at 25°C.

  • LogD Assessment: Employ the shake-flask method using n-octanol and PBS (pH 7.4). Quantify partitioning via LC-MS/MS.

  • Validation Check: Run a reference standard (e.g., Clonidine) alongside the test compound. The system is valid only if the reference pKa matches literature values within ±0.1 units.

Phase 2: Bidirectional Caco-2 Permeability Assay

Causality: Due to their positive charge, phenylguanidines exhibit poor transcellular absorption and are prone to active efflux. This assay models intestinal absorption and identifies efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until transepithelial electrical resistance (TEER) exceeds 300 Ω·cm².

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber (for A→B transport) and basolateral (B) chamber (for B→A transport).

  • Incubation & Sampling: Incubate at 37°C. Sample receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples using LC-MS/MS to calculate the apparent permeability coefficient (Papp).

  • Validation Check: Co-administer Lucifer Yellow (100 µM) to confirm tight junction integrity (acceptable Papp < 1 × 10⁻⁶ cm/s). Calculate the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)). If ER > 2, repeat the assay with 50 µM Verapamil (a P-gp inhibitor) to confirm transporter-mediated efflux.

Phase 3: Liver Microsomal Stability

Causality: Guanidines can undergo rapid enzymatic hydrolysis or oxidative metabolism. This assay predicts hepatic intrinsic clearance (CL_int).

  • Matrix Preparation: Pre-incubate 1 µM of the compound with human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate cytochrome P450-mediated metabolism.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the depletion half-life (t1/2).

  • Validation Check: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). The assay is validated only if the controls fall within their established historical CL_int ranges.

Visualizing the Pharmacokinetic Logic

Structural modifications of phenylguanidines to optimize pharmacokinetic properties.

Self-validating in vitro pharmacokinetic screening workflow for basic amines.

Sources

Safety & Regulatory Compliance

Safety

1-(3-(Methylsulfonyl)phenyl)guanidine proper disposal procedures

1-(3-(Methylsulfonyl)phenyl)guanidine: Comprehensive Safety, Handling, and Disposal Protocol As a critical intermediate in the synthesis of advanced therapeutics and agrochemicals, 1-(3-(Methylsulfonyl)phenyl)guanidine p...

Author: BenchChem Technical Support Team. Date: March 2026

1-(3-(Methylsulfonyl)phenyl)guanidine: Comprehensive Safety, Handling, and Disposal Protocol

As a critical intermediate in the synthesis of advanced therapeutics and agrochemicals, 1-(3-(Methylsulfonyl)phenyl)guanidine presents unique logistical and safety challenges[1]. While its structural motifs—a highly basic guanidine moiety and a stable methylsulfonyl group—are invaluable for drug development, they demand rigorous, scientifically grounded disposal protocols. Mishandling this compound can lead to the release of toxic environmental pollutants or dangerous cross-reactions in chemical waste streams[2].

This guide provides drug development professionals and laboratory personnel with an authoritative, self-validating operational plan for the safe handling and disposal of 1-(3-(Methylsulfonyl)phenyl)guanidine.

Physicochemical & Hazard Profiling

To manage a chemical safely, one must first understand its intrinsic properties. The table below summarizes the critical data driving our disposal methodologies.

ParameterSpecificationOperational Implication
Molecular Formula C8H11N3O2SContains high nitrogen and sulfur content.
Physical State Solid (Crystalline Powder)High risk of aerosolization and inhalation; dust suppression is mandatory[3].
pKa (Guanidinium ion) ~9.0Acts as a strong base in aqueous solutions; requires pH neutralization before disposal[4].
Primary Hazards Skin/Eye Irritant, Harmful if SwallowedRequires full PPE (N95/P100 respirator, nitrile gloves, safety goggles)[5].
Thermal Decomposition NOx, SOx, COxCritical: Cannot be disposed of via standard incineration. Requires high-temp incineration with alkaline scrubbers.

Mechanistic Insights into Reactivity & Disposal

Effective safety protocols are built on chemical causality, not just compliance. Understanding why we execute specific steps ensures adaptability and prevents catastrophic errors.

  • The Guanidine Moiety & pH Dynamics: Guanidines are among the strongest organic bases. In aqueous waste streams, 1-(3-(Methylsulfonyl)phenyl)guanidine exists predominantly as a protonated guanidinium cation, consuming acid and driving the pH upward[4]. If this basic waste is inadvertently mixed with acidic laboratory waste in a sealed carboy, it can trigger an exothermic neutralization reaction, leading to rapid gas expansion and container rupture.

  • Incompatibility with Oxidizers (Bleach): Under no circumstances should sodium hypochlorite (bleach) be used to decontaminate surfaces exposed to this compound. The nitrogen-rich guanidine group reacts aggressively with hypochlorite to form volatile, highly toxic, and potentially explosive chloramines.

  • Combustion Byproducts: The methylsulfonyl group dictates the end-of-life disposal method. Standard open-air burning or low-temperature incineration will release sulfur dioxide (SO2) and nitrogen oxides (NOx) into the atmosphere. Therefore, destruction must occur in a specialized facility capable of high-temperature incineration (>1000°C) equipped with flue-gas desulfurization (FGD) scrubbers.

Operational Disposal Workflows

The following workflows provide step-by-step, self-validating methodologies for routine waste generation.

DisposalWorkflow Start Waste Generation: 1-(3-(Methylsulfonyl)phenyl)guanidine Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Aqueous Waste (Reaction Mother Liquor) Start->Liquid Package Seal in UN-Approved HDPE Containers Solid->Package Neutralize pH Adjustment (Target pH 6.0 - 8.0) Liquid->Neutralize Check pH Neutralize->Package Incinerate High-Temp Incineration (with NOx/SOx Scrubbers) Package->Incinerate Licensed Contractor

Workflow for the segregation, treatment, and disposal of sulfonylguanidine waste.
Protocol A: Solid Waste & Contaminated Consumables
  • Collection: Gather all powder residues, contaminated Kimwipes, filter papers, and disposable PPE inside a certified chemical fume hood.

  • Primary Packaging: Place the materials inside a chemically compatible, heavy-duty polyethylene bag. Expel excess air carefully (avoiding dust kick-up) and seal with a gooseneck tie.

  • Secondary Containment: Place the sealed bag into a UN-approved high-density polyethylene (HDPE) drum.

  • Validation & Labeling: Weigh the drum and log the exact mass. Affix a hazardous waste label strictly specifying: "Toxic Solid, Organic, N.O.S. (Contains Sulfonylguanidine derivative) - DO NOT MIX WITH OXIDIZERS."

Protocol B: Aqueous Mother Liquor Neutralization (Self-Validating)
  • Initial Assessment: Transfer the aqueous waste to a dedicated neutralization vessel under a fume hood. Measure the initial pH using a calibrated digital pH meter (expected pH ~9-10).

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

  • Thermal Monitoring: Acid-base neutralizations are exothermic. Monitor the solution temperature and maintain it below 25°C using an ice bath if necessary to prevent the volatilization of organics.

  • Validation Step: Stop the acid addition when the pH stabilizes between 6.5 and 7.5. Self-Validation: Wait 15 minutes and re-measure the pH to ensure no delayed buffering effects have shifted the acidity.

  • Final Packaging: Transfer the neutralized waste to a designated aqueous waste carboy. Ensure this carboy is strictly segregated from halogenated solvent waste.

Emergency Spill Response Plan

In the event of a spill, immediate containment is required to prevent aquatic toxicity and inhalation hazards[2].

SpillResponse Spill Spill Detected Assess Assess State: Solid or Liquid? Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Dust Suppress Dust (Light mist of water) SolidSpill->Dust Absorb Apply Inert Absorbent (Sand/Vermiculite) LiquidSpill->Absorb Sweep Collect with Non-Sparking Tools Dust->Sweep Absorb->Sweep Verify Decontaminate Surface & Verify pH Neutrality Sweep->Verify

Decision tree for emergency spill containment and decontamination procedures.

Step-by-Step Spill Recovery:

  • Evacuate & Ventilate: Clear the immediate area. Ensure the room's HVAC system is running at maximum exhaust capacity. Don a NIOSH-approved N95/P100 respirator[5].

  • Dust Suppression (For Solids): Do not dry-sweep. Lightly mist the spilled powder with distilled water to bind the particulates and prevent aerosolization.

  • Absorption (For Liquids): Cover liquid spills entirely with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible absorbents like sawdust.

  • Collection: Use non-sparking plastic scoops to collect the wetted powder or saturated absorbent. Place directly into a hazardous waste bucket with a secure lid.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water. Validation: Swab the area with a damp pH strip; a reading of pH 7 confirms the basic guanidine residue has been entirely removed.

Logistical & Regulatory Compliance

To maintain strict adherence to environmental regulations (such as EPA/RCRA in the US or equivalent international frameworks), the facility's Environmental Health and Safety (EHS) officer must ensure the following:

  • Contractor Vetting: Only partner with licensed hazardous waste disposal contractors who explicitly confirm their incinerators operate above 1000°C and utilize flue-gas desulfurization (FGD) and Selective Catalytic Reduction (SCR) systems to neutralize SOx and NOx emissions[6].

  • Manifesting: Ensure the chemical is manifested accurately. Misidentifying this compound as a standard organic waste can result in it being routed to a low-temperature incinerator, resulting in illegal toxic emissions and severe regulatory fines.

References

  • Chan, L. C., Cox, B. G., Currie, A., Muir, J., & Yates, S. D. "pH Control in Aqueous Processes: N-4-Methylsulfonylphenylguanidine." Organic Process Research & Development, American Chemical Society, 2007. Available at:[Link]

  • BioSpectra, Inc. "Safety Data Sheet: Guanidine Thiocyanate." BioSpectra, 2020. Available at:[Link]

  • Alzchem Group. "4-(Methylsulfonyl)phenylguanidine Product Information." Alzchem, 2023. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(3-(Methylsulfonyl)phenyl)guanidine

As a Senior Application Scientist, I understand that handling specialized building blocks like 1-(3-(Methylsulfonyl)phenyl)guanidine (CAS: 693230-87-4) requires more than just reading a generic safety sheet[1]. This comp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized building blocks like 1-(3-(Methylsulfonyl)phenyl)guanidine (CAS: 693230-87-4) requires more than just reading a generic safety sheet[1]. This compound is frequently utilized in the synthesis of kinase inhibitors and sulfonamide-based therapeutics. However, the combination of a strongly basic guanidino group with a lipophilic methylsulfonylphenyl moiety presents unique handling challenges.

To ensure laboratory safety and operational efficiency, this guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Hazard Causality & Risk Assessment

Before selecting PPE, we must understand the causality behind the hazards associated with phenylguanidine derivatives. We do not just protect against the chemical; we protect against its mechanism of interaction with human physiology.

  • Dermal & Ocular Toxicity (H315, H319): The unprotonated guanidine moiety acts as a strong base. Upon contact with physiological moisture (such as sweat or ocular fluid), it causes rapid saponification of lipid bilayers, leading to severe irritation and potential corneal damage[2].

  • Inhalation Hazard (H335): As a crystalline solid (MW: 213.26 g/mol ), electrostatic forces often cause the powder to aerosolize during transfer. Inhalation of these micro-particulates directly irritates the respiratory mucosa[3].

  • Systemic Toxicity (H302): The addition of the methylsulfonyl group enhances the molecule's lipophilicity. If accidentally ingested, this increased lipophilicity can alter its ADME (absorption, distribution, metabolism, and excretion) profile, potentially increasing systemic absorption compared to unsubstituted guanidine salts[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the mechanisms of toxicity described above, laboratory personnel must adhere to the following quantitative PPE matrix. Every choice here is grounded in preventing specific exposure routes.

PPE CategorySpecificationCausality / RationaleReplacement Frequency
Eye Protection ANSI Z87.1 compliant, tight-fitting chemical safety goggles.Guanidine derivatives cause rapid, severe ocular irritation. Standard safety glasses with side shields are insufficient against aerosolized dust[2].Replace if scratched or if the seal degrades.
Hand Protection Double-gloving: Nitrile (Inner: 0.11 mm, Outer: 0.4 mm).Guanidines can permeate thin latex. Double-gloving provides a fail-safe against micro-tears during spatula handling[4].Change outer gloves immediately after weighing or upon contamination.
Respiratory N95 or P100 particulate respirator (NIOSH-approved).Essential when handling >5g outside a certified fume hood to prevent inhalation of electrostatically repelled micro-particulates[4].Discard after single operational use.
Body Protection Flame-resistant, knee-length lab coat and closed-toe non-porous shoes.Prevents dermal absorption. The methylsulfonylphenyl group increases skin permeation risks if dissolved in a carrier solvent[2].Launder weekly via specialized EHS services; never wash at home.

Self-Validating Operational Protocol

This step-by-step methodology ensures a closed-loop, self-validating system for weighing and transferring 1-(3-(Methylsulfonyl)phenyl)guanidine.

Phase 1: Environmental Preparation
  • Step 1.1: Verify Airflow. Check the fume hood monitor to ensure the face velocity is between 80–120 feet per minute (fpm).

    • Causality: Face velocities below 80 fpm fail to capture aerosolized guanidine particulates, while velocities above 120 fpm create turbulent eddies that can blow the lightweight powder out of the sash and onto the operator.

  • Step 1.2: Segregate Incompatibles. Clear the workspace of strong oxidizers and strong acids.

    • Causality: Guanidine derivatives can react exothermically with strong acids and oxidizers, potentially degrading into toxic nitrogen oxides (NOx)[5].

Phase 2: Electrostatic Mitigation & Weighing
  • Step 2.1: Discharge Static. Apply an anti-static ionizer to the analytical balance and the immediate workspace for 30 seconds before opening the chemical container.

    • Causality: 1-(3-(Methylsulfonyl)phenyl)guanidine powder is highly prone to triboelectric charging. Unmitigated static causes the powder to repel from the spatula, leading to micro-spills and invisible aerosolization.

  • Step 2.2: Tare the Vessel. Use a conductive, anti-static weigh boat or a pre-tared glass vial.

    • Causality: Standard polystyrene boats act as insulators, exacerbating the static cling of the guanidine crystals.

Phase 3: Closed-System Transfer & Solubilization
  • Step 3.1: Transfer. Transfer the weighed solid into the reaction vessel using a V-channel spatula.

    • Causality: V-channel spatulas minimize the exposed surface area of the powder during transit, reducing the risk of cross-draft dispersion.

  • Step 3.2: Solubilize. If creating a stock solution, seal the vessel before removing it from the balance area. Add the solvent (e.g., DMSO, DMF) slowly down the interior side of the vessel.

    • Causality: Rapid solvent addition displaces air violently, which can eject un-dissolved guanidine particulates into the atmosphere.

Spill Response & Decontamination Pathway

In the event of a spill, immediate and logical action is required. Dry sweeping is strictly prohibited as it generates hazardous dust clouds[2]. Follow the decision pathway below to neutralize the threat.

SpillResponse Start Spill Detected: 1-(3-(Methylsulfonyl)phenyl)guanidine Assess Assess Spill State Start->Assess Solid Solid Powder Spill Assess->Solid Dry powder Liquid Solvent/Aqueous Spill Assess->Liquid In solution ActionSolid 1. Don N95/P100 Respirator 2. Moisten with compatible solvent (Avoid dust generation) Solid->ActionSolid ActionLiquid 1. Apply inert absorbent (e.g., vermiculite/sand) 2. Prevent drain entry Liquid->ActionLiquid Collect Collect in Sealable Hazardous Waste Container ActionSolid->Collect ActionLiquid->Collect Decon Decontaminate Surface (Soap & Water / Mild Solvent) Collect->Decon Dispose Transfer to EHS for Incineration Decon->Dispose

Fig 1. Decision pathway for 1-(3-(Methylsulfonyl)phenyl)guanidine spill containment and disposal.

Waste Disposal & Environmental Compliance

Proper segregation of guanidine waste at the point of generation is a critical component of regulatory compliance[4].

  • Aqueous/Liquid Waste: Collect aqueous solutions containing 1-(3-(Methylsulfonyl)phenyl)guanidine in a separate, leak-proof, and clearly labeled hazardous waste container[4]. Crucial Warning: Do not mix guanidine waste with bleach (sodium hypochlorite) or strong acids. While this specific compound is not a thiocyanate, cross-contamination with other guanidine derivatives in a shared waste carboy can liberate highly toxic gases (such as chloramines or cyanide gas)[5].

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, outer gloves, and spill absorbents) must be double-bagged in compatible plastic and placed into a designated solid hazardous waste bin[4].

  • Labeling: The waste container must be explicitly labeled with "Hazardous Waste," the full chemical name ("1-(3-(Methylsulfonyl)phenyl)guanidine"), the CAS number (693230-87-4), and the date of initial accumulation[4].

References

  • Molaid. "1-(3-(methylsulfonyl)phenyl)guanidine | CAS 693230-87-4". 1

  • BenchChem. "Navigating the Safe Disposal of Guanidine: A Procedural Guide". 4

  • Merck & Co., Inc. "SAFETY DATA SHEET: Guanidine Hydrochloride Formulation". 2

  • Fisher Scientific. "SAFETY DATA SHEET: Phenylguanidine nitrate". 6

  • Carl ROTH. "Safety Data Sheet: Guanidine thiocyanate". 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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